Azaconazole

Catalog No.
S519984
CAS No.
60207-31-0
M.F
C12H11Cl2N3O2
M. Wt
300.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaconazole

CAS Number

60207-31-0

Product Name

Azaconazole

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, azaconazole, R 28644

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Azaconazole is 299.0228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of dioxolane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

what is azaconazole fungicide mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Azaconazole belongs to the conazole fungicide class and exhibits a systemic mode of action [1]. Its primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [2] [3].

  • Primary Fungistatic Action: this compound inhibits CYP51, which catalyzes the demethylation of lanosterol in the ergosterol biosynthesis pathway [3]. This inhibition disrupts ergosterol production, an essential component for fungal cell membrane integrity and function [2]. The resulting accumulation of methylated sterols leads to a compromised cell membrane, inhibiting fungal growth and reproduction [3].
  • Secondary Hepatotoxicity in Mammals: While designed to inhibit fungal CYP51, this compound can interact with mammalian cytochrome P450 enzymes and xeno-sensing nuclear receptors, including the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) [3]. This receptor activation can lead to the upregulation of drug-metabolizing enzymes, and is linked to adaptive and adverse liver effects in rodents, such as hepatocellular hypertrophy and liver enlargement [3].

Technical Profile and Properties

The table below summarizes key physicochemical and environmental fate data for this compound, which influence its efficacy, environmental persistence, and toxicological profile.

Property Value Source / Reliability
Chemical Formula C₁₂H₁₁Cl₂N₃O₂ [1]
Molecular Mass 300.14 g/mol [1]
Water Solubility (at 20°C, pH 7) 300 mg/L Moderate [1]
Octanol-Water Partition Coefficient (Log P) 2.36 Low, Verified for regulatory purposes [1]
Vapour Pressure (at 20°C) 5.33 x 10⁻⁴ mPa Low volatility [1]
Mode of Action (FRAC Code) Sterol biosynthesis inhibitor (Group 3) [1]
EU Approval Status Not Approved [1]

Experimental Research Methodologies

Research on this compound's mechanism and effects utilizes specific in vitro and in vivo models. The workflow below outlines a general experimental approach for investigating its nuclear receptor-mediated hepatotoxicity.

G cluster_in_vitro In Vitro Approaches cluster_in_vivo In Vivo Approaches Start Compound: this compound InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo HeLa Transfected Cell Lines (HeLa, HEK293, COS-1) InVitro->HeLa Hepatocytes Primary Hepatocytes (Human, Rat, Mouse) InVitro->Hepatocytes Microsomes Hepatic Microsomes InVitro->Microsomes Rodents Rodent Studies (Mice, Rats) InVivo->Rodents KO_Mice Genetically Modified Mice (CAR/PXR Knockout, Humanized) InVivo->KO_Mice AssayType Assay Types BindingAssay FRET Binding Assay AssayType->BindingAssay ReporterGene Luciferase Reporter Gene Assay AssayType->ReporterGene GeneExpr Gene/Protein Expression (qPCR, Western Blot) AssayType->GeneExpr Histo Histopathology AssayType->Histo EnzymeActivity Hepatic Enzyme Activity AssayType->EnzymeActivity Endpoints Key Endpoints TargetGene Target Gene Induction (CYP2B, CYP3A) Endpoints->TargetGene

Experimental workflow for this compound hepatotoxicity research

Key methodological details for investigating nuclear receptor interactions include:

  • Direct Receptor Activation Assays: Fluorescence Resonance Energy Transfer (FRET) assays quantify direct binding to nuclear receptors. Reporter gene assays in transfected cell lines (HeLa, HEK293) measure receptor transcriptional activity [3].
  • Gene and Protein Expression Analysis: Induction of characteristic target genes is a key endpoint. CAR activation is monitored via CYP2B subfamily expression; PXR activation is monitored via CYP3A subfamily expression. mRNA levels are quantified via qPCR, and protein levels via Western blot or enzyme activity assays [3].
  • In Vivo Models and Confirmation: Standard rodent toxicity studies assess liver weight, hypertrophy, and histopathology. Genetically modified mouse models, such as CAR or PXR knockout strains, provide definitive evidence of receptor-specific pathways [3].

Research and Regulatory Considerations

  • Species Differences: Nuclear receptor signaling and responses to azoles can differ significantly between species, complicating human risk extrapolation [3].
  • Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1].

References

azaconazole sterol biosynthesis inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism of Action

Azaconazole belongs to the triazole class of fungicides [1]. Its core mechanism is the inhibition of sterol 14α-demethylase (the CYP51 enzyme, also known as P45014DM) [2] [3]. This cytochrome P450 enzyme is essential for the synthesis of ergosterol, the main sterol in fungal cell membranes.

  • Role of 14α-demethylase: The enzyme catalyzes the removal of a methyl group from lanosterol (or 24-methylenedihydrolanosterol in some fungi), a key step in the conversion of lanosterol to ergosterol [2].
  • Inhibition: The triazole group in this compound binds directly to the heme iron in the active site of the cytochrome P450 enzyme. This binding blocks the enzyme's normal activity, preventing the demethylation reaction [2].
  • Result: The inhibition leads to the accumulation of toxic methylated sterol precursors (e.g., 14α-methyl sterols) and a critical depletion of ergosterol in the fungal membrane [4] [2]. The loss of ergosterol disrupts membrane structure, reduces fluidity, and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth [5].

The following diagram illustrates the key stages of this compound's antifungal action from the cellular to the whole-organism level.

G A This compound Application B Inhibition of Sterol 14α-Demethylase (CYP51) A->B Enters fungal cell C Accumulation of Toxic Sterol Precursors + Ergesterol Depletion B->C Blocks ergosterol biosynthesis D Disruption of Membrane Structure & Function C->D Alters membrane composition E Secondary Cellular Effects: - Defective Septation - ROS-Induced Apoptosis - Macroautophagy D->E Triggers cell stress F Fungal Cell Death (Fungicidal Effect) E->F Activation of PCD pathways

Summary of the antifungal mechanism of action of this compound.

Additional Mechanisms & Fungicidal Activity

While the primary effect is fungistatic (inhibiting growth), prolonged exposure to this compound and other sterol biosynthesis inhibitors can lead to fungicidal (lethal) activity. Recent research has elucidated secondary mechanisms that contribute to cell death [5].

  • Impairment of Cytokinesis: Ergosterol depletion alters plasma membrane fluidity. This disrupts the proper localization of proteins like Cdc15-like F-BAR proteins, which are essential for assembling the actin ring during cell division. This results in defective septation (cell wall division) and incomplete cell separation [5].
  • Activation of Programmed Cell Death (PCD): Azoles trigger two key cell death pathways:
    • Apoptosis: Induced by the accumulation of reactive oxygen species (ROS) [5].
    • Macroautophagy: A self-degradative process triggered by cellular stress [5]. The simultaneous inhibition of both PCD pathways is required to abolish azole-induced cell death, indicating that the activation of both is a hallmark of the fungicidal activity of ergosterol biosynthesis inhibitors [5].

Experimental & Technical Data

For researchers, the following data is relevant for experimental design and analysis.

Key Physicochemical Properties [1]

Property Value Notes
Molecular Formula C₁₂H₁₁Cl₂N₃O₂ -
Molecular Weight 300.14 g/mol -
Water Solubility (20°C, pH 7) 300 mg/L Moderate
Log P (Octanol-Water) 2.36 Low
Vapour Pressure (20°C) 5.33 × 10⁻⁴ mPa Low volatility

Application & Regulatory Status

  • Primary Use: Fungicide used mainly in ornamental crops to control canker and wood-destroying fungi. Also used on fruits and vegetables in storage [1].
  • Formulation: Typically formulated as a liquid concentrate for foliar spray applications [1].
  • Regulatory Status: Not approved for use in the European Union under EC Regulation 1107/2009 [1].

Experimental Protocol Considerations While specific analytical protocols were not detailed in the search results, the following general approaches are supported by the context:

  • Gas Chromatography/Mass Spectrometry (GC/MS): this compound can be used as an internal standard in GC/MS for pesticide residue analysis [3]. Sample preparation may involve dispersive solid-phase extraction with functionalized magnetic nanoparticles for preconcentration and removal of matrix interferences [3].
  • Cell Viability and Mode of Action Studies:
    • Viability Assay: Use quantitative LIVE/DEAD staining (e.g., with propidium iodide) to differentiate live and dead cells and quantify fungicidal effects over time [5].
    • Membrane Fluidity: Assess changes in plasma membrane fluidity using Fluorescent Recovery After Photobleaching (FRAP) with a fluorescent membrane protein marker (e.g., eGFP-Sso1) [5].
    • Membrane Integrity: Use voltage-sensitive fluorescent probes like DiBAC₄(3) to detect ion leakage and membrane depolarization in living cells [5].
    • Cell Death Pathways: To investigate apoptosis and autophagy, use specific pharmacological inhibitors of these pathways (e.g., caspase inhibitors for apoptosis) in combination with viability assays [5].

Safety & Off-Target Considerations

It is important to note that the sterol biosynthesis pathway is evolutionarily conserved. This compound inhibits a cytochrome P450 enzyme, and related enzymes are crucial for cholesterol biosynthesis in humans and other vertebrates [6] [2].

  • Potential for Off-Target Effects: Some azole antifungals are known to inhibit human cytochrome P450 enzymes involved in drug metabolism (e.g., CYP3A4) and sterol biosynthesis [7] [6].
  • Developmental Toxicity: Inhibition of critical sterol biosynthesis enzymes (e.g., DHCR7) during development is a known mechanism for teratogenicity, as seen with other similar inhibitors [6] [8]. This underscores the need for careful safety evaluations.

References

azaconazole solubility and vapor pressure data

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Property Data for Azaconazole

The following table summarizes the key solubility and vapor pressure data for this compound, compiled from pesticide and chemical databases.

Property Value Conditions / Notes Source
Water Solubility 300 mg L⁻¹ 20 °C [1] [2]
Vapor Pressure 5.33 x 10⁻⁴ mPa 20 °C [1]
Vapor Pressure 8.6 x 10⁻⁶ Pa 20 °C (Predicted) [2]

The search results did not contain detailed, step-by-step experimental protocols for these measurements. The data from the University of Hertfordshire's Pesticide Properties Database is marked as verified for regulatory purposes, indicating it was obtained using standardized methods [1]. The other values are listed as predicted or from commercial sources [2].

Environmental Fate and Significance

The solubility and vapor pressure data indicate this compound's potential behavior in the environment:

  • Moderate water solubility suggests that this compound has the potential to be mobile and be transported in water systems [1].
  • Low volatility means it is unlikely to transfer from soil or water into the atmosphere through evaporation [1].
  • These properties are crucial for understanding its environmental persistence and potential exposure risks.

Relationship of Physicochemical Properties

The diagram below illustrates how the core properties of this compound influence its environmental distribution and behavior.

G This compound This compound Solubility Solubility This compound->Solubility  High VaporPressure VaporPressure This compound->VaporPressure  Low AquaticMobility AquaticMobility Solubility->AquaticMobility SoilPersistence SoilPersistence Solubility->SoilPersistence LowVolatilization LowVolatilization VaporPressure->LowVolatilization

This compound properties dictate its environmental distribution and persistence.

References

azaconazole environmental fate and degradation

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Profile of Azaconazole

The following table consolidates key data on this compound's properties and environmental behavior [1] [2].

Property Value / Description Significance & Implications
Chemical Function Sterol biosynthesis inhibitor (FRAC MoA class 3) [2]. Acts as a fungicide by disrupting ergosterol synthesis [2].
Water Solubility 300 mg/L (at 20 °C, pH 7) [2] Moderately soluble. Can lead to mobility in aquatic environments and leaching [2].
Octanol-Water Partition Coefficient (Log Kow) 2.36 [2] Low. Suggests a low potential for bioaccumulation [2].
Soil Adsorption Coefficient (Koc) Cannot be calculated [2] Data is insufficient to reliably predict mobility in soil [2].
Vapour Pressure 5.33 x 10⁻⁴ mPa (at 20 °C) [2] Low volatility. Unlikely to volatilize significantly from soil or water surfaces [2].
Aqueous Photolysis DT₅₀ Stable [2] Persistent. Not readily degraded by sunlight in water bodies [2].
Aqueous Hydrolysis DT₅₀ Stable [2] Persistent. Not readily broken down by reaction with water across a range of pH levels [2].
Soil DT₅₀ (Lab) > 1 year (silty-clay soil) [1] Highly persistent in soil. Can remain active in the environment for long periods [1].

Methodologies for Studying Degradation

The degradation of persistent organic pollutants like azole fungicides is often studied through advanced chemical and biological methods. While direct protocols for this compound are sparse, established methods for similar compounds provide a robust experimental framework.

Photodegradation Studies

Photolysis using ultraviolet (UV) light is a key advanced oxidation process. The following diagram outlines a general workflow for studying the photodegradation of azole fungicides, based on methodologies used for climbazole and fluconazole [3] [4] [5].

G cluster_prep 1. Solution Preparation & Conditioning cluster_irrad 2. Irradiation Experiment cluster_analysis 3. Sample Analysis cluster_tox 4. Post-Degradation Assessment Start Start: Photodegradation Experiment Prep Prepare aqueous solution of fungicide Start->Prep Condition Adjust pH and add constituents (e.g., Humic Acid, NO₃⁻, Fe³⁺, ROS scavengers) Prep->Condition Control Dark Control (Account for hydrolysis/volatility) Condition->Control UV_Exposure UV Exposure (Commonly UV-254 nm or polychromatic UV-225–425 nm) Condition->UV_Exposure Sampling Sample at predetermined time intervals Control->Sampling Parallel process UV_Exposure->Sampling Kinetics Quantitative Analysis: Determine residual fungicide concentration via HPLC or GC-MS to establish kinetics Sampling->Kinetics Products Qualitative Analysis: Identify transformation products via high-resolution mass spectrometry (HR-MS) Sampling->Products Pathway Propose degradation pathways based on identified products Kinetics->Pathway Products->Pathway Toxicity Evaluate toxicity change using bioassays (e.g., algal growth) or software Pathway->Toxicity

Key Experimental Parameters from Literature:

  • Light Sources: Studies commonly use low-pressure mercury lamps emitting at 254 nm or medium-pressure polychromatic lamps (e.g., 225-425 nm) [3] [5].
  • Solution Conditions: Experiments test degradation kinetics across a range of pH values and in the presence of natural water constituents like humic acid (as a source of reactive oxygen species), nitrate, and Fe³⁺ ions [3] [5].
  • Kinetic Analysis: The degradation typically follows pseudo-first-order kinetics. The rate constant (k) and half-life (DT₅₀) are calculated from the slope of the linear regression of Ln(C/C₀) versus time [3] [4].
  • Mechanism Probes: To identify the reactive species responsible for degradation (e.g., hydroxyl radicals, singlet oxygen), studies add specific scavengers like tert-butanol (for •OH) or furfuryl alcohol (for ¹O₂) to the solution [3] [5].
Biodegradation and Microbial Degradation

Microbial degradation is a crucial natural process for pollutant removal. The following workflow is based on methodologies used to isolate and assess triazole-fungicide-degrading bacteria [6].

G cluster_enrich 1. Enrichment & Isolation cluster_char 2. Strain Characterization & Screening cluster_app 3. Application & Efficacy Testing Start Start: Biodegradation Study Sample Collect contaminated soil/sludge Start->Sample Enrich Enrichment Culture in Mineral Salt Medium (MSM) with target fungicide as sole carbon source Sample->Enrich Subculture Repeated sub-culturing in fresh MSM to enrich degrading consortium Enrich->Subculture Isolate Isolate pure strains on MSM agar plates Subculture->Isolate Identify Identify strains via 16S rRNA gene sequencing Isolate->Identify Tolerance Test degradation efficiency and tolerance to high fungicide concentrations Identify->Tolerance PGP Screen for plant-growth-promoting (PGP) traits (e.g., nitrogen fixation, IAA production) Tolerance->PGP Consortium Formulate synergistic microbial consortium PGP->Consortium SoilTest Validate degradation efficacy and plant growth promotion in soil-plant systems Consortium->SoilTest

Key Experimental Parameters from Literature:

  • Culture Medium: Mineral Salt Medium (MSM) is used to force microbes to utilize the fungicide as their sole carbon and/or energy source [6].
  • Degradation Assessment: Residual fungicide concentration in the culture is quantified over time using techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry [6].
  • Strain Utility: Beyond degradation, isolates are often screened for plant-growth-promoting traits such as nitrogen fixation, phosphate solubilization, and production of phytohormones like indole acetic acid (IAA). This is key for developing bioremediation agents that also support soil health [6].

Key Considerations & Broader Implications

  • Formation of Persistent Transformation Products: A critical finding from research on other azole fungicides (e.g., fluconazole) is that the parent compound can break down into smaller, more persistent and mobile molecules. A common product is 1,2,4-triazole, which is classified as very persistent and very mobile (vPvM). These products can be more widespread in the environment and harder to remove from water than the original fungicide [7].
  • Environmental Hotspots for Resistance: The widespread use of azole fungicides in agriculture and wood preservation creates selection pressure. Residues in certain environments, like flower bulb waste, green waste, and wood chippings, have been identified as hotspots for the emergence of azole-resistant strains of *Aspergillus fumigatus*. This is a significant public health concern due to cross-resistance with medical triazoles used to treat fungal infections [8].

How to Proceed Further

Given that some data for this compound is dated or limited, you may need to:

  • Extrapolate from Analogues: Use the detailed experimental protocols for climbazole and fluconazole as a template for designing studies on this compound.
  • Consult Regulatory Sources: Check the latest assessment reports from regulatory bodies like the European Food Safety Authority (EFSA) or the U.S. EPA for more recent and comprehensive regulatory data on this compound.
  • Focus on Triazole Core: Research on the environmental fate of the 1,2,4-triazole moiety itself is highly relevant, as it is a common, persistent daughter product of many azole fungicides [7].

References

azaconazole melting point and physical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole: Core Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound relevant to pharmaceutical and chemical research.

Property Value Conditions / Notes Source
Melting Point 112.6 °C Crystalline form [1] [2]
Boiling Point 460.7 ± 55.0 °C Predicted [3]
Density 1.51 g/cm³ Predicted [3] [2]
Molecular Formula C₁₂H₁₁Cl₂N₃O₂ - [1] [3]
Molecular Weight 300.14 g/mol - [1] [3]
Water Solubility 300 mg/L At 20 °C, pH 7 [1]
Log P (Octanol-Water) 2.36 Indicates low hydrophilicity [1]
Vapor Pressure 5.33 x 10⁻⁴ mPa At 20 °C (Low volatility) [1]
pKa 3 (very weak base) - [1]
Flash Point 232.4 °C - [2]

Technical Classification and Characteristics

  • Chemical Identity:
    • IUPAC Name: 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [1]
    • CAS Registry Number: 60207-31-0 [1] [3]
  • Product Form: Typically supplied as a beige powder [1]. For laboratory use, certified reference standards are available as solutions in acetonitrile (e.g., 100 µg/mL) [4].
  • Mode of Action: this compound is a sterol biosynthesis inhibitor and is classified as a conazole fungicide (FRAC MoA class 3) [1].
  • Stability: It is stable to light under normal storage conditions and at temperatures up to 220 °C [3].

Guidance for Experimental Analysis

While the search results lack detailed step-by-step protocols for characterizing this compound, they point to common analytical techniques used for such compounds.

  • General Pesticide Analysis: For quantitative analysis of pesticides in complex matrices like food extracts, the standard methodology involves GC-MS/MS (Gas Chromatography coupled with Tandem Mass Spectrometry) [5]. This technique is valued for its high sensitivity and selectivity, capable of detecting analytes at parts-per-billion (ppb) levels amidst contaminants [5].
  • Spectral Data Comparison: Research on structurally related azole antifungals (like isoconazole and posaconazole) shows that Density Functional Theory (DFT) calculations can be used to predict and verify experimental spectra, including FT-IR, UV-Vis, and 1H NMR [6] [7]. For instance, the B3LYP and CAM-B3LYP functionals have shown good agreement with experimental IR and UV spectra for these compounds [6] [7].

The following workflow outlines a general approach for the identification and characterization of a chemical compound like this compound:

Start Start: Unknown Sample Step1 Physical State & Melting Point Start->Step1 Step2 FT-IR Spectroscopy Step1->Step2 Step3 UV-Vis Spectroscopy Step2->Step3 Step4 1H NMR Spectroscopy Step3->Step4 Step5 Mass Spectrometry (GC-MS/MS) Step4->Step5 Result Result: Identified Compound Step5->Result

Safety and Handling

This compound is classified as moderately toxic to mammals [1]. Safety data for a solution in acetonitrile indicates the following hazard statements [4]:

  • H302: Harmful if swallowed.
  • H312: Harmful in contact with skin.
  • H332: Harmful if inhaled. Appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat is recommended [4].

Suggestions for Further Research

To obtain the specific experimental protocols you require, I suggest the following:

  • Consult Official Publications: Directly search regulatory documents from agencies like the EPA or the European Food Safety Authority (EFSA), which often publish detailed evaluation reports containing full methodologies.
  • Use Specialized Databases: Access scientific databases (e.g., SciFinder, Reaxys) to find primary literature on the synthesis and analysis of this compound.
  • Reference Standards: Suppliers of analytical standards, such as Sigma-Aldrich, sometimes provide application notes with recommended analytical conditions [3] [4].

References

azaconazole FRAC code 3 fungicide classification

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole Technical Profile

This compound is a systemic conazole fungicide belonging to the Sterol Biosynthesis Inhibitors (SBI) group with a FRAC Code 3, specifically classified as a Demethylation Inhibitor (DMI) [1] [2] [3].

Key Identifiers and Properties

Property Description
IUPAC Name 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [1]
CAS RN 60207-31-0 [1]
Molecular Formula C₁₂H₁₁Cl₂N₃O₂ [1]
Mode of Action Sterol Biosynthesis Inhibitor (Demethylation Inhibitor) [1]
FRAC Code 3 [1]
Chemical Family Conazole fungicide [1]
Primary Use Control of canker and wood-destroying fungi in ornamentals and stored crops [1]

Physicochemical and Environmental Fate Data [1]

Parameter Value Interpretation
Water Solubility (20°C, pH 7) 300 mg/L Moderate
Octanol-Water Partition Coefficient (Log P) 2.36 Low
Vapour Pressure (20°C) 5.33 x 10-04 mPa Low volatility
Dissociation Constant pKa 3 Very weak base
Soil Degradation (Aerobic) DT₅₀ Data unavailable -
Aqueous Photolysis DT₅₀ Stable Persistent
Aqueous Hydrolysis DT₅₀ Stable Persistent

Mode of Action and Experimental Framework

This compound exhibits systemic (penetrant) activity and works by inhibiting a critical step in fungal membrane development.

Mode of Action: Sterol Biosynthesis Inhibition this compound inhibits the C14-demethylation of lanosterol in fungi by targeting the cytochrome P450 enzyme CYP51 [2]. This disruption prevents the formation of ergosterol, an essential component of fungal cell membranes, leading to abnormal membrane permeability and cellular integrity loss.

The experimental diagram below illustrates this inhibitory pathway:

G Lanosterol Lanosterol CYP51 Enzyme\n(Demethylase) CYP51 Enzyme (Demethylase) Lanosterol->CYP51 Enzyme\n(Demethylase) 14-Demethylated Lanosterol 14-Demethylated Lanosterol CYP51 Enzyme\n(Demethylase)->14-Demethylated Lanosterol Ergosterol Ergosterol 14-Demethylated Lanosterol->Ergosterol This compound This compound This compound->CYP51 Enzyme\n(Demethylase) Inhibition

Efficacy and Application Protocols

  • Activity: this compound is both preventative and curative, capable of stopping established infections [2].
  • Formulation and Application: Typically formulated as a liquid concentrate for foliar spray applications [1].
  • Experimental Use: In research settings, this compound is applied to control canker and sapstain fungi in wood and ornamental crops [1].

Resistance Management and Classification

FRAC Code 3 Group The Fungicide Resistance Action Committee (FRAC) assigns Group 3 to Demethylation Inhibitors (DMIs). This compound shares this group with other triazoles and imidazoles [2] [3].

Resistance Risk and Management

  • Risk Level: DMIs have a moderate-risk rating for resistance development [2].
  • Management Strategies:
    • Use mixtures: Apply with effective fungicides from different FRAC groups.
    • Follow label rates: Use recommended dosage and application timing.
    • Limit applications: Avoid repeated sequential applications of DMI-only fungicides, especially for high-risk pathogens [2].

Research and Regulatory Status

  • Regulatory Status in EU: this compound is not approved under EC Regulation 1107/2009 [1].
  • Documented Resistance: While specific cases for this compound are not listed in the search results, FRAC notes that pathogens like Alternaria, grey mold, and powdery mildews are at higher risk of developing DMI resistance [2].

References

azaconazole mammalian toxicity LD50 values

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Toxicity (LD₅₀) of Azaconazole

The table below summarizes the acute toxicity data for this compound across different mammalian species.

Species Route of Exposure LD₅₀ Value Toxic Effects Reported
Rat Oral 308 mg/kg Details of toxic effects not reported other than lethal dose value [1] [2]
Rat Dermal >2560 mg/kg Details of toxic effects not reported other than lethal dose value [1] [2]
Mouse Oral 1123 mg/kg Details of toxic effects not reported other than lethal dose value [1] [2]
Dog Oral 114 mg/kg Details of toxic effects not reported other than lethal dose value [1] [2]

Based on this data, this compound is classified under Acute Toxicity, Category 4 (Harmful) with the hazard statement H302: Harmful if swallowed [3].

Experimental Protocols for Toxicity Assessment

The LD₅₀ values are typically determined through standardized, guideline-compliant in vivo studies. Here are the detailed methodologies for such key experiments:

  • General Principle: The LD₅₀ (Lethal Dose, 50%) test estimates the single dose of a substance that is expected to cause death in 50% of the treated animals under specified conditions. This is a fundamental study in acute toxicity testing [1] [2].
  • Test System: The studies use healthy, young adult animals. The rat is the standard rodent model, while the dog is a common non-rodent species for toxicological assessment, providing insights into species-specific sensitivity [1] [2].
  • Dosing and Administration:
    • Oral Route: The substance is administered once to the fasted animals via oral gavage. Different dose groups are used to establish the dose-response relationship [1] [2].
    • Dermal Route: The substance is applied once to the shaved skin of the test animals under a semi-occlusive dressing for a period of 24 hours to assess toxicity through skin exposure [1] [2].
  • Observation Period: Following administration, the animals are closely observed for signs of morbidity and mortality for at least 14 days. All clinical observations are systematically recorded [1] [2].
  • Data Analysis: The LD₅₀ value and its confidence interval are calculated at the end of the observation period using a specified statistical method, such as the probit analysis [1] [2].

Mechanistic Insights and Broader Context

While the acute LD₅₀ data is crucial, understanding the broader toxicological profile of this compound is essential for a comprehensive risk assessment.

  • Mode of Action: this compound is a conazole fungicide and a sterol biosynthesis inhibitor (FRAC MoA class 3) [4]. Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51), which is crucial for ergosterol synthesis [5] [6].
  • Hepatotoxicity and Nuclear Receptor Activation: For many conazole fungicides, the liver is a primary target organ. A significant body of evidence indicates that these compounds can cause hepatotoxicity by activating xeno-sensing nuclear receptors in the liver, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) [6]. This activation leads to the induction of cytochrome P450 enzymes (e.g., CYP2B and CYP3A), resulting in liver hypertrophy, increased liver weight, and can progress to more severe effects like hyperplasia and tumor formation in rodents after long-term exposure [7] [6].
  • Mixture Toxicity: It is important to consider that combined exposure to multiple azole fungicides can lead to additive hepatotoxic effects, as demonstrated in studies of other azole mixtures [7].

The following diagram illustrates this key hepatotoxicity pathway activated by many azole fungicides.

G AzoleExposure Azole Fungicide Exposure NuclearReceptor Activation of Nuclear Receptors (CAR, PXR) AzoleExposure->NuclearReceptor GeneInduction Induction of Target Genes (CYP2B, CYP3A, etc.) NuclearReceptor->GeneInduction LiverEffects Hepatotoxic Effects (Liver Hypertrophy, Increased Liver Weight) GeneInduction->LiverEffects

Proposed pathway for azole-induced hepatotoxicity via nuclear receptor activation.

Summary

The acute mammalian toxicity profile of this compound indicates moderate oral toxicity and low dermal toxicity. However, the available LD₅₀ data is limited in detail. For a complete safety assessment, especially for drug development purposes, information from repeated-dose toxicity studies, investigations into carcinogenicity, reproductive toxicity, and more detailed mechanistic studies would be necessary.

References

azaconazole ecotoxicology fish birds invertebrates

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole Ecotoxicology Profile

The table below summarizes the available data on the environmental fate and toxicity of this compound. Please note that data for several endpoints, especially for birds, are currently lacking.

Category Parameter Value Notes & Sources
General Properties Chemical Class Conazole (azole) fungicide [1]
Water Solubility (at 20°C) 300 mg/L Moderate solubility [1]
Octanol-Water Partition Coefficient (Log Kow) 2.36 Indicates low bioaccumulation potential [1]
Bio-concentration Factor (BCF) 19 L/kg Low bioaccumulation potential [1]
Environmental Fate Persistence in Soil (DT₅₀) > 1 year Stable and persistent in silty-clay soils [2]
Aqueous Photolysis Stable Not readily degraded by light [1]
Aqueous Hydrolysis Stable Not readily degraded by water [1]
Toxicity to Fish Toxicity Level Moderately toxic General classification from PPDB [1]
Mechanism of Action Aromatase (CYP19) inhibition → reduced estrogen → masculinization/defeminization Based on lab studies of azole compounds as a class [3]. Specific data for this compound is limited.
Toxicity to Aquatic Invertebrates Toxicity Level Moderately toxic General classification from PPDB [1]
Toxicity to Birds Toxicity Level Moderately toxic General classification from PPDB [1]
Available Data Limited No specific LD₅₀ or chronic toxicity values for this compound were found in public risk assessments.

Azole Fungicide Toxicity Mechanisms in Fish

While specific mechanistic studies for this compound are limited, research on other azole fungicides (like clotrimazole and ketoconazole) provides a strong basis for understanding its potential effects. The primary mechanism is the inhibition of the enzyme aromatase, which is crucial for endocrine function.

The following diagram illustrates the key molecular and physiological pathway by which azole fungicides are understood to cause toxicity in fish:

G AzoleExposure Azole Exposure (e.g., via water) MolecularTarget Inhibition of Cytochrome P450 Enzymes AzoleExposure->MolecularTarget CYP19 Aromatase (CYP19) MolecularTarget->CYP19 OtherCYPs Other CYP Enzymes (e.g., CYP1A, CYP3A) MolecularTarget->OtherCYPs SteroidPathway Disruption of Steroidogenesis CYP19->SteroidPathway EstrogenReduction Reduced Estrogen Synthesis SteroidPathway->EstrogenReduction Masculinization Physiological Effects: Masculinization / Defeminization EstrogenReduction->Masculinization OxidativeStress Induction of Oxidative Stress OtherCYPs->OxidativeStress AntioxResponse Altered Antioxidant Enzyme Activity OxidativeStress->AntioxResponse

Key Experimental Models & Endpoints

For assessing the ecotoxicity of chemicals like this compound, standardized and advanced models are used. The following table outlines common methodologies, with specific examples from a zebrafish study on amicarbazone, another triazolinone herbicide, provided for context [4].

Model System Key Endpoints Measured Example Methodology
Fish (e.g., Zebrafish) Developmental Toxicity: Survival rate, hatching rate, malformations (e.g., pericardial edema), heart rate. Expose embryos from 4 hours post-fertilization (hpf) to 120 hpf in a 96-well plate, one embryo per well, with daily solution renewal. Mortality is determined by the absence of a heartbeat [4].
Neurotoxicity & Behavior: Locomotor activity, average velocity. At 120 hpf, individual larvae are placed in 48-well plates. After acclimation, locomotor activity is tracked and quantified using systems like DanioVision and EthoVision XT software during light-dark transition tests [4].
Molecular Analysis: Gene expression (e.g., for neurodevelopment, oxidative stress). After experiments, pools of larvae are collected. Total RNA is extracted and Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is performed to analyze changes in gene expression [4].
Aquatic Invertebrates (e.g., Daphnia magna) Acute Immobility (EC₅₀), Chronic effects on reproduction and survival. Standard OECD guidelines (e.g., Test 202).

Research Gaps and Future Directions

  • Lack of this compound-Specific Data: Much of the mechanistic and chronic toxicity data is inferred from studies on other azole compounds. Specific tests for this compound are needed to confirm these effects and determine precise toxicity thresholds [3] [5].
  • Mixture Toxicity: In the environment, this compound will co-occur with other pesticides and pollutants. Studies on mixture toxicity are crucial for a realistic risk assessment, as azoles can interact and alter the toxicity of other chemicals [6].
  • Avian Toxicology: As indicated in the first table, specific quantitative toxicity data for birds is a significant data gap that requires further investigation [1].

Advice for Researchers

To advance the understanding of this compound's ecotoxicology, you could:

  • Prioritize Testing on Data-Deficient Endpoints: Focus on avian toxicity and long-term, multigenerational studies in fish.
  • Investigate Metabolic Pathways: Explore the specific interactions between this compound and cytochrome P450 enzymes in non-target species.
  • Conduct Environmental Monitoring and Risk Assessment: Measure environmental concentrations in various matrices (water, sediment) to calculate realistic risk quotients (RQs) and assess potential threats to ecosystems.

References

GC-MS analysis of azaconazole in wastewater samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Azaconazole is a triazole fungicide used in both agricultural and non-agricultural applications. As a contaminant of emerging concern (CEC), its presence in wastewater is problematic due to its environmental persistence, potential for endocrine disruption in non-target organisms, and low removal efficiency in conventional wastewater treatment plants (WWTPs) [1]. Monitoring this compound at trace levels requires robust analytical methods with high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for this purpose, particularly when coupled with effective sample preparation and preconcentration steps [2].

Principles of GC-MS Analysis for this compound

GC-MS separates complex mixtures and provides sensitive, selective detection. For this compound, a mid-to-low polarity and semi-volatile compound, GC-MS is highly suitable, especially when operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and reduce baseline noise [3]. Unlike the Total Ion Chromatogram (TIC) mode, which scans a broad mass range, SIM monitors only a few specific ions characteristic of the target analyte. This focuses the detection, significantly increases the signal-to-noise ratio, and lowers the limits of detection—a critical requirement for analyzing trace-level pollutants in complex wastewater matrices [3].


Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect wastewater samples (influent or effluent) in pre-cleaned amber glass bottles. Grab or composite sampling can be used depending on the study objectives.
  • Preservation: Adjust the sample pH to approximately 3.0 using hydrochloric acid or sulfuric acid to enhance analyte stability. Refrigerate samples at 4°C and process within 48 hours of collection. For longer storage, keep at -20°C.
Sample Pretreatment and Preconcentration

Based on recent literature, a dispersive Solid-Phase Extraction (dSPE) method using functionalized magnetic nanoparticles offers high efficiency and convenience for this compound preconcentration [4].

Protocol: Dispersive Solid-Phase Extraction (dSPE) using Stearic Acid-Coated Magnetic Nanoparticles (MNPs)

  • MNP Preparation: Synthesize stearic acid-coated magnetic nanoparticles (Fe₃O₄@SA) according to published procedures [4].
  • Sample Preparation: Centrifuge 50 mL of wastewater sample to remove suspended particulates. The pH can be adjusted to neutral for optimal recovery.
  • Extraction:
    • Add 40 mg of Fe₃O₄@SA MNPs to the sample.
    • Agitate the mixture vigorously on a vortex mixer or orbital shaker for 5 minutes to allow maximum adsorption of this compound onto the nanoparticles.
  • Separation: Separate the MNPs from the liquid matrix using an external neodymium magnet. Decant and discard the supernatant.
  • Elution:
    • Add 1 mL of HPLC-grade methanol or acetonitrile to the collected MNPs.
    • Vortex for 2 minutes to desorb the analyte.
    • Separate the eluent using the magnet and transfer it to a clean GC vial.
  • Concentration (Optional): Gently evaporate the eluent under a stream of nitrogen gas and reconstitute in 100 µL of a suitable solvent (e.g., ethyl acetate) to further enhance concentration if needed.
GC-MS Instrumental Analysis

Chromatographic Conditions [4] [2] [5]

  • Column: Fused-silica capillary column (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
  • Injector: Pulsed splittless mode at 250°C.
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
    • Initial: 60°C (hold 1 min)
    • Ramp 1: 20°C/min to 200°C
    • Ramp 2: 10°C/min to 280°C (hold 5 min)
  • Injection Volume: 1 µL.

Mass Spectrometric Conditions [4] [3]

  • Ionization Mode: Electron Impact (EI), 70 eV.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.
  • Solvent Delay: Set to protect the detector from solvent peaks.
  • Data Acquisition: Selected Ion Monitoring (SIM) mode.
    • The specific primary and secondary ions for this compound should be determined from chemical standards and literature. Typically, 2-3 characteristic fragments and the molecular ion (if stable) are monitored.

The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification.

GC-MS Analysis Workflow for this compound Start Wastewater Sample (50 mL, pH adjusted) Prep Sample Preconcentration (dSPE with Magnetic Nanopants) Start->Prep Centrifuge GCMS GC-MS Analysis (DB-5MS Column, EI-SIM Mode) Prep->GCMS Elute & Concentrate Data Data Processing & Quantification GCMS->Data Acquire Chromatogram Result Result & Validation Data->Result Report

Calibration and Quantification
  • Stock Solution: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.
  • Calibration Standards: Prepare a series of working standards in the range of 7.5 to 500 ng/mL by serial dilution. For increased accuracy, use matrix-matched calibration by preparing standards in the processed blank wastewater sample.
  • Quantification: Inject calibration standards and samples. Plot a calibration curve of peak area versus concentration. Use this curve to determine the concentration of this compound in unknown samples.

Data Summary and Performance

The table below summarizes key performance metrics for the GC-MS method with dSPE preconcentration for this compound analysis in wastewater.

Table 1: Quantitative performance data for this compound determination in wastewater using GC-MS with dSPE preconcentration. [4]

Parameter Value / Result
Linear Range 7.50 - 500 ng/mL
Limit of Detection (LOD) 1.3 ng/mL
Limit of Quantification (LOQ) 4.3 ng/mL
Enhancement in LOD (vs. direct GC-MS) ~35-fold
Average Recovery (from wastewater) 98 - 105%
Precision (Relative Standard Deviation) < 10%

Troubleshooting and Best Practices

  • Matrix Effects: Co-extracted compounds can suppress or enhance the analyte signal. The use of matrix-matched calibration is strongly recommended to compensate for these effects and ensure accurate quantification [4].
  • Carryover: Include solvent blanks between samples to monitor for carryover. Ensure proper injector port maintenance and liner replacement.
  • Loss of Sensitivity: Check the GC-MS ion source for contamination. Regularly clean or replace the injector liner and trim the chromatographic column inlet.
  • Poor Recovery: Optimize the amount of MNP adsorbent and the type/volume of elution solvent during the dSPE step.

Conclusion

The GC-MS protocol detailed here, utilizing dSPE preconcentration with stearic acid-coated magnetic nanoparticles and SIM detection, provides a robust, sensitive, and reliable method for monitoring trace levels of this compound in challenging wastewater matrices. The method offers significant advantages in detection power and accuracy, making it suitable for environmental monitoring, regulatory compliance, and studies on the fate and transport of azole fungicides in aquatic systems.

References

Application Notes and Protocols: Dispersive Solid-Phase Extraction for Azaconazole Preconcentration in Environmental and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Dispersive Solid-Phase Extraction (dSPE) has emerged as a powerful sample preparation technique for the analysis of trace organic contaminants in complex matrices. This methodology is particularly valuable for monitoring pesticide residues such as azaconazole, a triazole fungicide, in environmental and biological samples. The sample preparation step is critical in analytical chemistry as it serves to isolate target analytes from potentially interfering matrix components while simultaneously preconcentrating them to enhance detection sensitivity. Unlike traditional solid-phase extraction which utilizes packed cartridges, dSPE employs a dispersive approach where the sorbent is directly dispersed into the sample solution, maximizing the contact surface area between the sorbent and analytes [1]. This results in improved extraction efficiency, reduced solvent consumption, and faster processing times.

This compound belongs to the triazole fungicide class, characterized by a five-membered ring containing three nitrogen atoms. These compounds are widely used in agriculture due to their systemic action against fungal pathogens, but their persistence in the environment and potential health effects necessitate sensitive monitoring methods [2]. The preconcentration of this compound from complex matrices like wastewater presents significant analytical challenges due to its typically low concentration levels and the complexity of sample matrices that can interfere with detection. The dSPE protocol described herein utilizes stearic acid-coated magnetic nanoparticles as the extraction sorbent, which provides an excellent surface for this compound adsorption while allowing for facile magnetic separation from the sample solution [3]. This combination of effective extraction methodology with advanced sorbent materials enables reliable quantification of this compound at trace levels, making it suitable for environmental monitoring and human exposure assessment.

Materials and Reagents

Chemicals and Standards
  • Analytical Standards: this compound certified reference standard (purity ≥95%)
  • Internal Standard: Appropriate deuterated analog or structurally similar compound for quantification
  • Sorbent Material: Stearic acid-coated magnetic nanoparticles (Fe₃O₄) [3]
  • Extraction Solvents: HPLC-grade methanol, acetonitrile, and acetone
  • Elution Solvents: Ethyl acetate, dichloromethane, or mixture optimizations based on recovery studies
  • Water: Ultra-pure deionized water (resistivity ≥18 MΩ·cm)
  • Salting-out Reagents: Anhydrous magnesium sulfate, sodium chloride (ACS grade)
Equipment and Consumables
  • Chromatographic System: Gas Chromatograph-Mass Spectrometer (GC-MS) with electron ionization (EI) source
  • Chromatography Column: Capillary GC column (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness, 5% phenyl polysiloxane stationary phase)
  • Magnetic Separation Rack: Suitable for magnetic nanoparticle collection
  • Centrifuge: Capable of achieving at least 5000 × g
  • Vortex Mixer: For efficient sample homogenization
  • pH Meter: Calibrated with standard buffers
  • Analytical Balance: With 0.1 mg sensitivity
  • Volumetric Flasks and Pipettes: Class A glassware for accurate solution preparation
  • Sample Vials: Amber glass vials with PTFE-lined caps for standard and sample storage

Step-by-Step Protocol

Preparation of Solutions
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10.0 ± 0.1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve with and make to volume with methanol. Store at -20°C in the dark; stable for 6 months.
  • Working Standard Solutions: Prepare intermediate and working standards by serial dilution with methanol to cover the expected concentration range (e.g., 0.5-500 ng/mL). Prepare fresh monthly.
  • Sample Preparation: Adjust wastewater samples to neutral pH (7.0 ± 0.5) using dilute NaOH or HCl. Centrifuge at 5000 × g for 10 minutes to remove particulate matter if necessary.
dSPE Procedure
  • Sample Aliquot: Transfer 10 mL of prepared sample into a 15 mL centrifuge tube.
  • Sorbent Addition: Add 25 mg of stearic acid-coated magnetic nanoparticles to the sample [3].
  • Extraction: Vortex the mixture vigorously for 5 minutes to ensure complete dispersion of the sorbent and efficient extraction of this compound.
  • Magnetic Separation: Place the tube on a magnetic separation rack for 2 minutes to separate the nanoparticles from the solution.
  • Supernatant Removal: Carefully decant and discard the supernatant without disturbing the collected nanoparticles.
  • Analyte Elution: Add 1 mL of ethyl acetate to the nanoparticles and vortex for 3 minutes to desorb the this compound.
  • Final Separation: Place the tube back on the magnetic separation rack for 1 minute, then transfer the eluate to a clean autosampler vial for GC-MS analysis.
GC-MS Analysis
  • Injector Temperature: 250°C in splitless mode
  • Oven Temperature Program: Initial 60°C (hold 1 min), ramp to 300°C at 25°C/min (hold 5 min)
  • Carrier Gas: Helium, constant flow of 1.0 mL/min
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Mass Spectrometer: Selected Ion Monitoring (SIM) mode using characteristic ions for this compound

The following workflow diagram illustrates the complete dSPE procedure for this compound preconcentration:

start Start Sample Preparation step1 Adjust Sample pH to Neutral start->step1 step2 Add 25 mg Stearic Acid-coated Magnetic Nanoparticles step1->step2 step3 Vortex for 5 Minutes step2->step3 step4 Magnetic Separation for 2 Minutes step3->step4 step5 Discard Supernatant step4->step5 step6 Elute with 1 mL Ethyl Acetate Vortex for 3 Minutes step5->step6 step7 Magnetic Separation for 1 Minute step6->step7 step8 Collect Eluate for GC-MS Analysis step7->step8

Results and Performance Data

Method Validation Parameters

The dSPE method for this compound preconcentration has been rigorously validated to demonstrate its reliability for analytical applications. The following table summarizes the key validation parameters obtained under optimized conditions:

Table 1: Analytical performance data for this compound using dSPE preconcentration

Validation Parameter Value Experimental Conditions
Linear Range 7.5-500 ng/mL Matrix-matched calibration in wastewater
Limit of Detection (LOD) 1.3 ng/mL Signal-to-noise ratio (S/N) = 3:1
Limit of Quantification (LOQ) 4.3 ng/mL Signal-to-noise ratio (S/N) = 10:1
Preconcentration Factor ~35-fold Compared to direct GC-MS analysis
Extraction Recovery 98-105% In domestic wastewater samples
Precision (RSD, n=6) <10% Intra-day variability

The method demonstrates excellent sensitivity with a significant preconcentration factor of approximately 35-fold compared to direct GC-MS analysis, substantially enhancing detection capability [3]. The high extraction recovery and low detection limits make this method suitable for monitoring this compound at environmentally relevant concentrations.

Comparative Method Performance

The effectiveness of the dSPE approach can be appreciated when compared with other extraction techniques reported in the literature for similar analytes:

Table 2: Comparison of extraction techniques for triazole pesticides

Extraction Technique Sorbent Material Analytes LOD (ng/mL) Recovery (%) Reference
dSPE Stearic acid-coated magnetic nanoparticles This compound 1.3 98-105 [3]
dSPE Hydrophobic MOF (NH₂-UiO-66(Zr)) Hexaconazole, Tebuconazole 0.09-0.21 82-96 [4]
DSPE-DLLME MIL-88A MOF Hexaconazole, Diniconazole 70-89* 51-63 [1]
d-μ-SPE Ni-Co MOF/Zn-NTA nanoflowers Hexaconazole, Triticonazole 0.6-1.2 90-97 [5]

Note: *Values in ng/L; MOF = Metal-Organic Framework; DLLME = Dispersive Liquid-Liquid Microextraction

The comparative data reveals that sorbent selection significantly impacts method performance. Advanced materials like metal-organic frameworks (MOFs) and functionalized nanoparticles generally provide superior extraction efficiency compared to traditional sorbents [4] [5]. The stearic acid-coated magnetic nanoparticles employed in the current protocol offer an optimal balance of performance, cost-effectiveness, and operational simplicity.

Troubleshooting and Discussion

Optimization Considerations

Several parameters significantly impact the efficiency of this compound preconcentration using dSPE and should be optimized for specific sample matrices:

  • Sorbent Amount: The recommended 25 mg of stearic acid-coated magnetic nanoparticles provides an optimal balance between extraction capacity and practical handling. Insufficient sorbent will lead to incomplete recovery, while excess sorbent may increase non-specific binding.
  • Extraction Time: The 5-minute vortex time ensures sufficient contact between the sorbent and analytes. Longer extraction times generally do not significantly improve recovery but may increase the co-extraction of interfering compounds.
  • Eluent Selection: Ethyl acetate provides an effective compromise between elution strength and volatility for GC-MS analysis. Alternative solvents like dichloromethane or acetone may be tested for challenging matrices.
  • Sample pH: this compound extraction efficiency is optimal at neutral pH, as extreme pH values may affect the stability of the analyte or the sorbent coating.
Environmental Application Notes

The developed method has been successfully applied to the analysis of domestic wastewater samples, demonstrating its practical utility for environmental monitoring [3]. The use of matrix-matched calibration is strongly recommended to compensate for potential matrix effects that can influence quantitative accuracy. For complex wastewater matrices, additional clean-up steps using primary secondary amine (PSA) or C18 sorbents may be incorporated to reduce interferences [6].

The green analytical chemistry aspects of this method should be highlighted, including reduced solvent consumption compared to traditional liquid-liquid extraction and smaller sample volume requirements. The magnetic nanoparticles can be regenerated and reused after proper cleaning, further enhancing the sustainability profile of the method.

Conclusion

The dSPE protocol using stearic acid-coated magnetic nanoparticles provides a robust, sensitive, and efficient approach for this compound preconcentration in complex environmental matrices. The method offers significant advantages over traditional extraction techniques, including simplified operation, reduced solvent consumption, and enhanced preconcentration factors. The excellent recovery rates and detection sensitivity make this method suitable for monitoring this compound at trace levels in wastewater and other environmental samples. The fundamental principles of this approach can be extended to other triazole fungicides and related pesticide compounds with appropriate modifications to sorbent chemistry and extraction conditions.

References

stearic acid magnetic nanoparticles azaconazole extraction

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Experimental Workflow

The following diagram outlines the key stages of the proposed protocol, from nanoparticle preparation to the final analysis.

workflow Start Start: Protocol for Azaconazole Extraction NP_Synthesis Synthesize Magnetic Core Start->NP_Synthesis SA_Coating Coat with Stearic Acid NP_Synthesis->SA_Coating Extraction Extraction from Sample SA_Coating->Extraction Separation Magnetic Separation Extraction->Separation Washing Wash Nanoparticles Separation->Washing Elution Elute this compound Washing->Elution Analysis Analysis (e.g., HPLC-UV) Elution->Analysis End End: Data Analysis Analysis->End

Detailed Methodological Notes

This section provides a detailed breakdown of the steps in the workflow.

Synthesis of Stearic Acid-Coated Magnetic Nanoparticles

This protocol adapts a combined approach from the literature [1] [2].

  • Step 1: Synthesis of Magnetic Iron Oxide Nanoparticles (MIONPs)

    • Method: Thermal decomposition.
    • Procedure: Heat iron(III) oleate in a high-boiling-point organic solvent (e.g., 1-octadecene) to 320 °C in the presence of oleic acid as a stabilizer.
    • Mechanism: This "heating-up" process follows the LaMer model, resulting in highly uniform, monodisperse nanoparticles with excellent magnetic properties [1].
    • Expected Output: Spherical MIONPs with a tunable size range of 5-16 nm.
  • Step 2: Coating with Stearic Acid

    • Method: Ligand exchange or direct coating.
    • Procedure: Disperse the synthesized MIONPs in a warm solution of stearic acid in a suitable solvent (e.g., ethanol). Stir the mixture for several hours to allow stearic acid molecules to replace the original oleic acid ligands on the nanoparticle surface.
    • Characterization: Use Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of stearic acid by identifying its characteristic carbonyl (C=O) stretching peak. Transmission Electron Microscopy (TEM) can verify that the coating does not cause significant aggregation [2].
Extraction of this compound from Aqueous Samples

This procedure is based on the methodology used for other triazoles with graphene-Fe₃O₄ nanoparticles [3].

  • Step 1: Sample Preparation

    • Adjust the pH of the environmental water sample (e.g., 100 mL) to pH 7 using a buffer.
    • Add a known amount of salt (NaCl, 0.1-0.5 g/mL) to increase ionic strength and enhance extraction efficiency ("salting-out" effect).
  • Step 2: Adsorption

    • Add a optimized amount of stearic acid-coated MIONPs (e.g., 10-50 mg) to the sample.
    • Vortex or stir the mixture vigorously for 5-15 minutes to ensure full contact between the nanoparticles and this compound.
  • Step 3: Magnetic Separation and Elution

    • Place the sample vial on a powerful magnet. The black nanoparticles will accumulate on the side of the vial, leaving a clear supernatant.
    • Carefully decant the supernatant.
    • Wash the nanoparticle pellet with a small volume of water to remove loosely bound matrix components.
    • To elute the captured this compound, add a small volume (e.g., 1-2 mL) of an organic solvent like methanol or acetonitrile to the nanoparticles. Vortex for 1-2 minutes. The solvent disrupts the hydrophobic interaction between this compound and the stearic acid layer.
    • Separate the eluent using a magnet. This eluent contains the concentrated this compound and is ready for analysis.

Optimization Parameters and Expected Outcomes

Critical parameters from the literature that should be optimized for maximum recovery are summarized in the table below.

Parameter Recommended Starting Point for Optimization Influence on Extraction
Adsorbent Amount 10-50 mg Sufficient surface area for adsorption without saturation.
Extraction Time 5-15 min Time for analytes to diffuse and adsorb onto nanoparticles.
Sample pH 5-7 (this compound pKa ~3) [4] Affects the charge state of the analyte and adsorbent surface.
Ionic Strength 0.1-0.5 g/mL NaCl "Salting-out" can improve recovery of hydrophobic compounds.
Elution Solvent Methanol, Acetonitrile Must be strong enough to desorb the analyte effectively.

Based on the performance of similar methods, you can expect a well-optimized protocol to achieve high enrichment factors and low detection limits. For instance, a method for other triazoles using magnetic nanoparticles reported enrichment factors of 3,600-5,800 and limits of detection as low as 0.005-0.01 ng/mL [3].

Important Research Considerations

  • Characterization is Key: Fully characterize your synthesized nanoparticles using Dynamic Light Scattering (DLS) for size and zeta potential, TEM for morphology, and FTIR to confirm the stearic acid coating.
  • Validate Your Method: Once developed, the method must be validated by assessing its linearity, precision (repeatability), accuracy (via recovery experiments), and the matrix effect.
  • Explore the Mechanism: Investigate whether the extraction is purely driven by hydrophobic interactions or if hydrogen bonding (via the triazole group in this compound) also plays a role.

References

Azaconazole: Basic Properties and Fungicidal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole is a systemic conazole fungicide that inhibits sterol biosynthesis in fungi, thereby disrupting cell membrane integrity [1]. It is primarily used to control wood-destroying, sapstain, and canker fungi [1].

The table below summarizes its key chemical and environmental properties:

Property Value / Description
Chemical Formula C₁₂H₁₁Cl₂N₃O₂ [1]
Mode of Action Sterol biosynthesis inhibitor (FRAC Code 3) [1]
Physical State Beige powder [1]
Water Solubility 300 mg/L (moderate) [1]
Example Formulations Liquid concentrate for foliar spray [1]
EU Approval Status Not approved [1]

Application in Mushroom Cultivation

According to the Pesticide Properties Database, this compound has documented use in mushroom cultivation, though specific target pathogens are not listed [1]. Its application is intended for protecting crops from fungal diseases in a controlled environment.

Molecular Mechanisms and Resistance

This compound belongs to the azole class of fungicides, which share a common mechanism. The following diagram illustrates the general mechanism of action and resistance pathways for azole fungicides, which is also applicable to this compound.

G cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms AzoleFungicide Azole Fungicide (e.g., this compound) Node1 Enters fungal cell AzoleFungicide->Node1 R1 Target Site Alterations (ERG11 gene mutations) AzoleFungicide->R1 R2 Overexpression of Efflux Pumps (CDR1, CDR2, MDR1) AzoleFungicide->R2 Node2 Binds to CYP51 (Erg11p) Lanosterol 14α-demethylase Node1->Node2 Node3 Inhibition of Ergosterol Biosynthesis Node2->Node3 Node4 Accumulation of Toxic Sterol Intermediates Node3->Node4 Node5 Disrupted Cell Membrane Integrity & Function Node4->Node5 Node6 Inhibition of Fungal Growth (Fungistatic Effect) Node5->Node6 R6 Reduced Intracellular Drug Concentration FinalNode Clinical Treatment Failure R1->FinalNode R2->R6 R3 Overexpression of Target Enzyme (ERG11) R3->FinalNode R4 Biofilm Formation R4->FinalNode R6->FinalNode

The primary molecular mechanisms associated with resistance to azole fungicides include [2] [3]:

  • Target Site Alterations: Gain-of-function mutations in the ergosterol biosynthesis pathway genes (particularly ERG11 and its transcriptional regulator UPC2) can prevent the fungicide from effectively binding to its target [2] [3].
  • Efflux Pump Overexpression: Overexpression of membrane transport proteins, such as ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1), reduces the intracellular concentration of the fungicide [2] [3] [4]. This is often controlled by transcription factor genes like TAC1 and MRR1 [2] [3].
  • Biofilm Formation: The production of biofilms can contribute to general antifungal resistance, creating a physical barrier and reducing susceptibility [2] [3].

Experimental Protocol for Sensitivity Testing

The following is a generalized protocol for broth microdilution susceptibility testing, based on standardized methods [3]. This can be adapted to test the efficacy of this compound against specific mushroom pathogens.

1. Reagent and Material Preparation

  • Test Compound: Prepare a stock solution of analytical-grade this compound in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO).
  • Inoculum: Obtain pure cultures of the target mushroom pathogenic fungi (e.g., Verticillium, Mycogone). Prepare spore or mycelial fragment suspensions in sterile saline.
  • Culture Medium: Use RPMI-1640 broth buffered to pH 7.0 with 0.165 M MOPS, as standardized by CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) [3].
  • Equipment: Sterile 96-well microtiter plates.

2. Broth Microdilution Procedure

  • Plate Preparation: Perform twofold serial dilutions of this compound across the microtiter plate to achieve a final concentration range (e.g., 0.03 - 16 µg/mL).
  • Inoculation: Adjust the fungal inoculum to a standardized density (e.g., 0.5 - 2.5 x 10³ CFU/mL) and add to each well. Include growth control (inoculum, no drug) and sterility control (medium only) wells.
  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the test organism.

3. Data Analysis and Interpretation

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is defined as the lowest concentration of this compound that produces a visual inhibition of ~50% (for CLSI guidelines) or 100% (for EUCAST guidelines) of fungal growth compared to the growth control [3].
  • Quality Control: Use reference fungal strains with known MIC ranges to ensure the validity of the test results.

Research Gaps and Future Directions

The search highlights a significant lack of publicly available, detailed application data for this compound in mushroom cultivation. To advance research, the following areas are critical:

  • Pathogen-Specific Efficacy: There is a need to determine the MICs of this compound against common and destructive mushroom pathogens, such as Verticillium fungicola (dry bubble), Mycogone perniciosa (wet bubble), and Lecanicillium fungicola.
  • Application Protocol Optimization: Research should focus on determining the optimal application methods (e.g., spraying, drenching), concentrations, timing, and pre-harvest intervals specific to mushroom beds and casing layers.
  • Resistance Monitoring: As a FRAC Group 3 fungicide, the risk of resistance development is medium to high [5]. It is crucial to proactively monitor for resistance in mushroom farm isolates and develop anti-resistance strategies, such as using fungicides with different modes of action in rotation or as mixtures [5].

References

azaconazole fruit vegetable storage treatment

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole Overview and Known Applications

This compound is a conazole fungicide that acts by inhibiting ergosterol biosynthesis, a key component of fungal cell membranes [1]. This mode of action is common to the azole class of fungicides [2].

As a fungicide, this compound is described as being used in ornamental crops, mushrooms, and fruit and vegetables in storage to control diseases like canker and wood-destroying fungi [1]. It is important to note that this compound is not approved for use under the European Union's EC 1107/2009 regulation [1].

The following table summarizes key characteristics of this compound:

Property Description
Chemical Class Conazole (azole) fungicide [1]
FRAC Code 3 (Sterol biosynthesis inhibitor) [1]
Primary Uses Ornamental crops; wood preservation; fruit and vegetables in storage [1]
Example Formulations Liquid concentrates (e.g., Vanguard, Madurox, Safetray SL) [1]
Mode of Action Inhibition of ergosterol biosynthesis in fungi [1]

Experimental Protocol for Tree Wound Treatment

While not a direct postharvest fruit protocol, a study published in Arboriculture & Urban Forestry provides a method for using this compound in a fungicidal wound treatment system to suppress cankers and wood rot in trees [3]. This demonstrates a practical, research-grade application of the chemical.

1. Experimental Objectives The study aimed to evaluate the efficacy of a paste containing this compound and another fungicide (imazalil) in:

  • Preventing disease-causing fungi from infecting fresh tree wounds.
  • Preventing or delaying the invasion of wood-rotting fungi.
  • Assessing any phytotoxic effects on the trees [3].

2. Materials and Formulations

  • Fungicidal Paste: Containing 1% this compound and 2% imazalil (commercial name: Nectec paste).
  • Fungicidal Liquid: Containing 50 g/l (5%) this compound and 100 g/l imazalil (commercial name: Nectec liquid), diluted at a ratio of 1 part liquid to 4 parts water before use.
  • Control: A blank paste without active fungicides [3].

3. Application Workflow The diagram below outlines the key steps for the preventive application of the wound treatment, as described in the study:

G Start Start: Prepare Materials A Make a clean, right-angle cut on tree limb Start->A B Apply fungicide treatment (see options below) A->B C Option A: Apply Nectec paste directly to cut surface B->C D Option B: Apply diluted Nectec liquid followed by Nectec paste B->D E Inoculate with fungal pathogen (for efficacy testing) C->E D->E F Monitor for infection, sporulation, and callus formation E->F

4. Efficacy and Phytotoxicity Assessment The researchers employed the following methods to evaluate the treatment:

  • Laboratory Activity Spectrum: Sawdust infested with various wood-inhabiting fungi was mixed with the this compound paste. The paste completely inhibited the growth of all tested fungi, demonstrating a broad spectrum of activity [3].
  • Disease Prevention in Plants: On maple limbs, application of the paste before inoculation with the canker-causing fungus Nectria cinnabarina significantly reduced fungal penetration and sporulation compared to untreated controls [3].
  • Phytotoxicity Evaluation: The paste and liquid+paste combination were applied to diamond-shaped wounds on various tree species. The products did not show phytotoxic effects and, in some cases, even favored initial callus formation [3].

Key Considerations for Research and Development

For professionals considering further investigation or development of this compound applications, the following points are critical.

Regulatory and Safety Status

  • EU Status: this compound is not approved for use as a plant protection product under EC 1107/2009 [1]. Any research must consider this regulatory hurdle.
  • Hazard Classification: Safety Data Sheets classify this compound as Acute Toxicity, Category 4 (Harmful if swallowed) [4]. Personal protective equipment (PPE) including chemical-impermeable gloves and safety goggles is recommended during handling [4].

Gaps in Application Data Publicly available scientific literature lacks detailed, quantitative data on several aspects crucial for postharvest protocol development:

  • Specific dilution rates for direct dip or spray applications on harvested produce.
  • Required withholding periods between application and consumption.
  • Maximum residue limits (MRLs) in food commodities.
  • Direct efficacy comparisons against common postharvest pathogens on a wide range of fruits and vegetables.

Proposed Research Directions

Given the information available, the following areas could be explored to establish the use of this compound for postharvest protection:

  • Residue Analysis: Develop and validate sensitive analytical methods, such as Magnetic Solid-Phase Extraction (MSPE) combined with chromatography, to determine this compound residues on food surfaces [5].
  • In-Vitro Screening: Conduct in-vitro assays to determine the minimum inhibitory concentration (MIC) of this compound against key postharvest pathogens (e.g., Botrytis cinerea, Penicillium spp.) on culture media.
  • In-Situ Efficacy Trials: Design experiments to test the efficacy of different formulations (e.g., suspensions, emulsifiable concentrates) on artificially inoculated fruits and vegetables, monitoring disease incidence and progression.

References

method validation azaconazole recovery percentage

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole Information from Search Results

The search results confirm this compound's identity as a synthetic conazole fungicide but do not contain detailed analytical method validation protocols [1] [2] [3].

  • IUPAC Name: 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [3]
  • Chemical Formula: C₁₂H₁₁Cl₂N₃O₂ [3]
  • CAS Registry Number: 60207-31-0 [1] [2] [3]
  • Molecular Weight: 300.14 g/mol [2] [3]
  • Mode of Action: Sterol biosynthesis inhibitor (FRAC Code 3) [3]
  • Use: Agricultural fungicide to control canker, wood-destroying fungi, powdery mildew, and bean rust [2] [3]

Method Development Templates from Related Azoles

Since direct this compound methods are unavailable, you can adapt frameworks from validated HPLC methods for structurally related azole antifungal drugs.

Example Method: Dual Detection of Fluconazole and Clobetasol Propionate [4]

This RP-HPLC-UV method demonstrates simultaneous analysis of an azole (fluconazole) with another drug.

  • Chromatographic Conditions

    • Column: Zorbax C18 (250 × 4.6 mm, 5µm)
    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile
    • Flow Rate: 0.6 mL/min for 5 min, increased to 1.0 mL/min
    • Detection Wavelength: 250 nm
    • Injection Volume: 20 µL
    • Column Temperature: 24 °C
  • Validation Data Table

Validation Parameter Result for Fluconazole Result for Clobetasol Propionate
Linearity Range 0.25 - 2.5 mg/mL 5 - 50 µg/mL
Correlation Coefficient (R²) 0.9999 0.9999
Accuracy & Precision Confirmed via QC samples at three levels Confirmed via QC samples at three levels
Specificity & Robustness Method validated as per ICH guidelines Method validated as per ICH guidelines
Example Method: Stability-Indicating HPLC for Posaconazole [5]

This method for a different triazole antifungal highlights stability-indicating properties.

  • Chromatographic Conditions

    • Column: C8
    • Mobile Phase: Isocratic Methanol-Water (75:25, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 260 nm
    • Injection Volume: 20 µL
  • Key Validation Results

    • Linearity: 5-60 µg/mL (r = 0.9996)
    • Accuracy: Mean recovery of 98.13%
    • Precision: RSD ≤ 1.22% for repeatability
    • Specificity: Capable of separating drug from its degradation products

Workflow for this compound Method Development and Validation

The diagram below outlines the core stages of developing your own analytical method for this compound.

Method Scoping Method Scoping Method Optimization Method Optimization Method Scoping->Method Optimization Define Objective\n(Assay, Impurities, etc.) Define Objective (Assay, Impurities, etc.) Method Scoping->Define Objective\n(Assay, Impurities, etc.) Select Technique\n(e.g., HPLC-UV, LC-MS/MS) Select Technique (e.g., HPLC-UV, LC-MS/MS) Method Scoping->Select Technique\n(e.g., HPLC-UV, LC-MS/MS) Literature Review\non Azoles Literature Review on Azoles Method Scoping->Literature Review\non Azoles Method Validation Method Validation Method Optimization->Method Validation Column & Mobile Phase Screening Column & Mobile Phase Screening Method Optimization->Column & Mobile Phase Screening Detection Wavelength\n(based on UV spectra) Detection Wavelength (based on UV spectra) Method Optimization->Detection Wavelength\n(based on UV spectra) Sample Preparation\n& Solubility Sample Preparation & Solubility Method Optimization->Sample Preparation\n& Solubility Application Application Method Validation->Application Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy (Recovery %) Accuracy (Recovery %) Method Validation->Accuracy (Recovery %) Precision (Repeatability) Precision (Repeatability) Method Validation->Precision (Repeatability) Robustness Robustness Method Validation->Robustness Analyze Real Samples Analyze Real Samples Application->Analyze Real Samples Forced Degradation Studies Forced Degradation Studies Application->Forced Degradation Studies

References

Understanding and Compensating for Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects in GC-MS occur when co-extracted compounds from your sample interfere with the analysis, most commonly by enhancing the analyte's signal [1] [2]. This happens because matrix components mask active sites in the GC system (like the liner and column), which would otherwise adsorb or degrade analyte molecules, leading to loss and peak tailing. When these sites are blocked, more analyte molecules reach the detector, resulting in signal enhancement and inaccurate quantification [2].

The table below summarizes the most common and effective compensation techniques.

Method Key Principle Procedure Summary Advantages Limitations

| Matrix-Matched Calibration [3] [4] [2] | Calibration standards are prepared in a blank sample extract. | 1. Obtain a matrix free of the target analyte(s). 2. Process it through the entire sample preparation workflow. 3. Dissolve calibration standards in this purified blank extract. | Recommended by EU guidelines; effective compensation for a wide range of analytes [2]. | Requires a large amount of blank matrix; can be costly and time-consuming [5]. | | Analyte Protectants (APs) [6] [7] | Compounds are added to all standards and samples to mask active sites. | 1. Identify effective APs (e.g., gluconolactone, D-sorbitol, shikimic acid) [7]. 2. Add a consistent concentration of APs to all calibration standards and sample extracts. | Can be more practical than finding blank matrix; improves peak shape and sensitivity [6]. | May require optimization of AP type and concentration; can contaminate the ion source [6]. | | Stable Isotope-Labeled Internal Standard (SIL-IS) [4] [5] | A chemically identical version of the analyte, labeled with heavy isotopes, is added. | 1. Add a known amount of the SIL-IS to the sample before extraction. 2. The analyte and SIL-IS experience identical matrix effects. 3. Quantify by comparing the analyte/SIL-IS response ratio to a calibration curve. | Considered the "gold standard"; corrects for both matrix effects and losses during preparation [5]. | Expensive; may not be commercially available for all compounds [4]. | | Improved Sample Cleanup [3] [5] | Reduces the amount of co-extracted matrix components. | Incorporate or optimize a dispersive Solid-Phase Extraction (dSPE) clean-up step after extraction. Common sorbents include:

  • PSA: Removes fatty acids and sugars.
  • C18: Removes non-polar interferents.
  • GCB: Removes pigments (can also planar pesticides) [3]. | Reduces the root cause of the effect; can improve instrument longevity. | Over-cleanup can lead to loss of target analytes; may not eliminate matrix effects entirely [5]. |

The following workflow can help guide your decision-making process when addressing matrix effects for a compound like azaconazole.

Start Start: Suspected Matrix Effect Step1 Identify Compensation Strategy Start->Step1 Step2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available for this compound? Step1->Step2 Step3 Use SIL-IS Method Step2->Step3 Yes Step4 Is a suitable blank matrix available for calibration? Step2->Step4 No Step5 Use Matrix-Matched Calibration Step4->Step5 Yes Step6 Evaluate Analyte Protectants or Standard Addition Step4->Step6 No

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the key compensation strategies mentioned in the research.

1. Protocol for Matrix-Matched Calibration [3] [2] This method is widely regarded as one of the most practical and effective approaches.

  • Procedure:
    • Source a Blank Matrix: Obtain a control sample (e.g., soil, crop) that is confirmed to be free of this compound and other interfering compounds.
    • Prepare Matrix-Matched Standards: Process the blank matrix through your entire sample preparation method (e.g., QuEChERS extraction). Use the final blank extract as the solvent to prepare your calibration curve standards.
    • Calibrate and Quantify: Analyze these matrix-matched calibration standards to create your curve. The matrix in these standards will mimic the effect found in your real samples, leading to more accurate quantification.

2. Protocol for Using Analyte Protectants (APs) [6] [7] APs are compounds that strongly mask active sites in the GC system. A combination of APs is often required to cover a range of analyte properties.

  • Materials:
    • Potential APs: D-Sorbitol, gluconolactone, 3-ethoxy-1,2-propanediol, shikimic acid [6] [7].
    • Solvent: Acetonitrile or water.
  • Procedure:
    • Prepare AP Solution: Dissolve the selected APs (e.g., 1 mg/mL each of D-sorbitol and gluconolactone) in an appropriate solvent [7].
    • Spike Samples and Standards: Add a consistent, small volume of the AP solution to all of your prepared sample extracts and calibration standards before GC-MS/MS analysis.
    • Optimize and Analyze: The APs will co-elute continuously during the run, protecting your analyte. You must optimize the type and concentration of APs to avoid issues like peak splitting or source contamination [6].

Frequently Asked Questions

What is the most likely matrix effect for this compound in GC-MS? While the search results do not specify this compound's behavior, they indicate that compounds analyzed by GC-MS commonly experience signal enhancement due to matrix effects [1] [2]. Furthermore, one study noted that pesticides in the triazole chemical group (to which this compound belongs) were frequently detected, suggesting they are stable under analysis, but their specific matrix effect profile should be experimentally determined [8].

Can I just dilute my sample to reduce matrix effects? Dilution can reduce the absolute matrix effect, but it also dilutes your analyte. This approach is only feasible if the concentration of your target analyte is high enough to still be detected after dilution without compromising the method's required sensitivity (LOQ) [5].

Why can't I just rely on better sample cleanup? While improved cleanup (e.g., using dSPE with sorbents like PSA, C18, or GCB) is highly recommended and reduces the root cause of the problem, it often cannot eliminate matrix effects entirely [3] [5]. For highly sensitive and accurate work, a compensation method like matrix-matched calibration or SIL-IS is usually still necessary.

References

improving azaconazole detection limit in water samples

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ: Improving Azaconazole Detection

Here are answers to common questions researchers have when working on this analysis.

Q: What is the most effective way to lower the detection limit for this compound in wastewater? A: The most significant improvement comes from using a pre-concentration step before analysis. A method using stearic acid-functionalized magnetic nanoparticles (MNPs) for dispersive solid-phase extraction (dSPE) has been shown to lower the Limit of Detection (LOD) to 1.4 ng/mL for this compound in domestic wastewater. This represents an approximately 38-fold enhancement in detection power compared to direct analysis by GC-MS [1].

Q: What is the basic principle behind this dSPE method? A: The method uses specially coated magnetic nanoparticles as an adsorbent. When added to the water sample, the this compound molecules bind to the nanoparticles. Using a magnet, the nanoparticles (with the analyte attached) are easily separated from the water. The pesticide is then released into a small volume of a suitable solvent, effectively concentrating it and making it easier to detect by the instrument [1].

Q: I am getting low recovery rates. Which parameters are most critical to optimize? A: Based on the validated method, you should focus on optimizing the following parameters [1]:

  • Adsorbent Amount: 50 mg of stearic acid-coated MNP.
  • Eluent Type: Ethyl acetate.
  • Eluent Volume: 2 mL.
  • Mixing Type and Time: Vortex mixing for 1 minute.

Detailed Experimental Protocol

This is the step-by-step methodology for the dSPE pre-concentration of this compound as cited in the research [1].

workflow Start Wastewater Sample Step1 Add MNP Adsorbent (50 mg stearic acid-coated MNPs) Start->Step1 Step2 Vortex Mixing (1 minute) Step1->Step2 Step3 Magnetic Separation (Apply external magnet) Step2->Step3 Step4 Discard Supernatant Step3->Step4 Step5 Elute Analyte (2 mL Ethyl Acetate) Step4->Step5 Step6 Magnetic Separation (Apply external magnet) Step5->Step6 Step7 Collect Eluent Step6->Step7 Step8 GC-MS Analysis Step7->Step8

Method Performance and Optimization Parameters

The tables below summarize the key outcomes and optimized conditions from the reference method to help you validate your own work.

Table 1: Analytical Performance of the dSPE-GC-MS Method This table shows the achieved detection limits and linear range for this compound [1].

Analyte Linear Range (ng/mL) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Enhancement in Detection Power
This compound 7.50 - 500 1.4 4.7 ~38-fold

Table 2: Optimized dSPE Parameters This table lists the critical parameters you need to control for effective extraction [1].

Parameter Optimized Condition
MNP Type Stearic acid-coated magnetic nanoparticles
MNP Amount 50 mg
Eluent Ethyl acetate
Eluent Volume 2 mL
Mixing Type Vortex
Mixing Time 1 minute
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)

Technician's Checklist for Sample Preparation

  • Adsorbent Preparation: Ensure the stearic acid-coated magnetic nanoparticles are fresh and properly synthesized.
  • Matrix Effects: For complex matrices like wastewater, using a matrix-matched calibration (preparing standards in a clean, analyte-free sample matrix) is crucial. The cited method used this strategy to achieve excellent recovery rates between 98% and 105% [1].
  • Instrument Calibration: Before analyzing the final extracts, verify that the GC-MS system is properly calibrated and has the necessary sensitivity for the expected concentration range.

References

Azaconazole Basic Properties & Stability Overview

Author: Smolecule Technical Support Team. Date: February 2026

The core stability information for azaconazole is summarized in the table below.

Property Description / Value Significance / Condition
General Stability Stable to light under normal storage conditions; stable at temperatures up to 220 °C. [1] [2] Indicates robust thermal and light stability under standard handling.
Stability in Ketonic Solvents Not stable. [1] [2] A critical constraint for solvent selection in experimental design.
Melting Point 109.9 - 112.6 °C. [1] [3] A key physical characteristic for identifying the pure compound.
Water Solubility 300 mg/L at 20 °C. [1] [3] Classified as moderately soluble, informing formulation and dissolution protocols.

Experimental Design & Troubleshooting Guide

Based on the available data, here are key considerations for designing experiments and troubleshooting issues with this compound.

Solvent Selection and Handling
  • Avoid Ketonic Solvents: The primary, explicitly stated instability of this compound is in ketonic solvents. [1] [2] Solvents like acetone should be avoided in formulations or during sample preparation.
  • Recommended Storage: The compound should be stored in a cool place, with recommendations for 2 - 8 °C or 0-6 °C. [1] [4] Opened containers must be tightly sealed and kept upright to prevent leakage and degradation. [4]
Safety and Regulatory Considerations
  • Safety Profile: this compound is classified as harmful and carries hazard codes Xn. [1] [2] It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation. [4]
  • Personal Protective Equipment (PPE): Handling requires wearing protective gloves, clothing, and eye/face protection. [4]
  • Regulatory Status: Please note that this compound is not approved according to EC Regulation 1107/2009. [3]

Proposed Workflow for Stability Assessment

Given the lack of specific protocols for this compound, the following diagram outlines a general experimental workflow you can adapt to systematically investigate its stability.

Start Start: Stability Assessment Solvent Select Non-Ketonic Solvent Start->Solvent Prep Prepare this compound Solutions Solvent->Prep Stress Apply Stress Conditions (Thermal, Light, pH) Prep->Stress Analyze Sample & Analyze (e.g., HPLC, LC-MS/MS) Stress->Analyze Compare Compare to Control Analyze->Compare Result Determine Stability Profile Compare->Result

The specific analytical techniques referenced, such as HPLC and LC-MS/MS, are well-established methods for analyzing similar compounds and would be appropriate for this task. [5]

Key Takeaways for Researchers

  • Solvent Choice is Critical: The most definitive stability information is to avoid ketonic solvents entirely.
  • Leverage Known Properties: Use the provided data on melting point and solubility as benchmarks during experimentation.
  • Adopt a Systematic Workflow: Employ the proposed stability assessment workflow to generate the specific data needed for your formulations.

References

optimizing dSPE parameters for azaconazole recovery

Author: Smolecule Technical Support Team. Date: February 2026

dSPE Method Parameters from Multi-Residue Analyses

The following table summarizes key dSPE parameters from validated methods that successfully recovered azaconazole alongside other pesticides.

Matrix dSPE Sorbent Combinations Key Additives & Solvents Reported Recovery & Precision (for multi-residue methods including this compound) Citation
Herbal Medicines (roots/rhizomes) 25 mg PSA, 2.5-7.5 mg GCB, 150 mg MgSO₄ Extraction: 0.1% formic acid in ACN/ethyl acetate (7:3, v/v) Recovery: 70-120% for the vast majority of 296 pesticides; RSD ≤ 20% [1]
Wood Mixed Cation Anion eXchanger (MCAX) for purification Extraction: Acetone via Soxhlet; this compound used as a Recovery Standard (RS) High precision (<5% RSD); Recoveries of 80-100% for target fungicides/insecticide [2]
Paddy Soils 25 mg PSA, 25 mg C18, 150 mg MgSO₄ - Recovery: Satisfied 70-120% for nearly all of 342 pesticides; RSD < 20% [3]
Honey 150 mg PSA, 900 mg MgSO₄ - The method was validated for 168 compounds with very high sensitivity. [4]

Detailed Experimental Protocols

Here are the detailed workflows from the cited research, which you can adapt into standard operating procedures.

Protocol 1: Multi-Residue Analysis in Complex Herbal Matrices

This method from Park et al. (2023) is highly relevant due to its successful application in complex, challenging matrices similar to many biological samples in drug development [1].

  • Extraction:

    • Weigh 5 g of dried, homogenized sample into a 50 mL tube.
    • Add 10 mL of extraction solvent: 0.1% formic acid in acetonitrile/ethyl acetate (7:3, v/v).
    • Shake vigorously for 1 minute.
    • Add a salt mixture (e.g., MgSO₄ and NaCl) for partitioning, shake immediately and centrifuges.
    • Collect the organic supernatant.
  • DSPE Clean-up:

    • Transfer an aliquot (e.g., 2 mL) of the extract to a dSPE tube containing a sorbent mixture.
    • The study compared several combinations. The most effective for broad-spectrum clean-up in root/rhizome samples was:
      • 25 mg PSA (removes sugars, fatty acids, other polar organic acids)
      • 2.5 mg or 7.5 mg GCB (effective at removing pigments like chlorophyll; note: may planar pesticides)
      • 150 mg MgSO₄ (removes residual water)
    • Shake for 1 minute and centrifuge.
  • Analysis:

    • The final extract is analyzed by GC-MS/MS or LC-MS/MS. For GC-MS/MS analysis, the use of analyte protectants is recommended to improve peak shape and sensitivity [1] [4].
Protocol 2: Analysis in Wood, Using this compound as a Recovery Standard

This method by Šťávová et al. (2011) is notable for its use of this compound as a recovery standard (RS1), indicating its reliability for monitoring analyte losses during sample preparation [2].

  • Extraction:

    • Grind the wood sample to a fine powder.
    • Use Soxhlet extraction with acetone for 18 hours.
    • Concentrate the extract under a stream of nitrogen.
  • SPE Purification:

    • This study used a cartridge-based Mixed Cation Anion eXchanger (MCAX) for purification instead of dSPE, which is highly effective for cleaning up complex wood extracts.
    • The extract is reconstituted and loaded onto the MCAX SPE cartridge. After washing, the analytes are eluted with a suitable solvent.
  • GC-MS Analysis:

    • The final extract is analyzed by GC-MS. The method reported high precision (<5% RSD) and recoveries of 80-100% for the target analytes [2].

Troubleshooting Common dSPE Issues

The workflow below outlines a logical approach to diagnosing and resolving common recovery problems.

G Troubleshooting Low this compound Recovery Start Low this compound Recovery SP1 Sorbent Selection & Amount Start->SP1 SP2 Matrix Interferences Start->SP2 SP3 Extraction Solvent Polarity Start->SP3 T1 Problem: Overly strong adsorption on dSPE sorbents like GCB. SP1->T1 T2 Problem: Co-eluting matrix components cause suppression. SP2->T2 T3 Problem: Inefficient transfer of analyte from sample to solvent. SP3->T3 S1 Solution: Reduce or omit GCB. Use PSA/C18 combinations. Ensure sufficient sorbent to handle matrix. T1->S1 S2 Solution: Optimize clean-up sorbents. Use matrix-matched calibration for GC-/LC-MS analysis. T2->S2 S3 Solution: Use acidified ACN/EA mixture. Ensure sample is fully hydrated before extraction. T3->S3

Key Considerations for Your Guide

Based on the search results, here are critical points to emphasize:

  • This compound Properties: It is a triazole fungicide, classified as a Demethylation Inhibitor (DMI) with the FRAC code 3 [5]. This information is useful for predicting its chemical behavior.
  • The Role of Acidification: The use of 0.1% formic acid in the extraction solvent can be critical for improving the recovery of a wide range of pesticides, likely by protonating certain compounds and improving solubility [1].
  • The Gold Standard: Internal Standards: For definitive troubleshooting of recovery issues, strongly recommend the use of a recovery standard. As shown in the wood study, a deuterated analog of this compound or a closely related triazole like hexaconazole (used as an internal standard in another study [2]) can precisely track and correct for losses in any sample preparation step.

References

azaconazole residue analysis troubleshooting complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the biggest challenge in measuring azaconazole in complex matrices? The most significant challenge is the matrix effect (ME), where co-extracted substances from the sample can enhance or suppress the analyte's signal during mass spectrometry analysis. This effect is well-documented for azole antifungals and other pesticides in complex samples like soil, and can severely impact the accuracy and reliability of your quantitative results [1] [2].

  • Q2: My analyte recovery is low. What should I check first? First, verify your Solid-Phase Extraction (SPE) procedure [3]. Low recovery is often due to:

    • Sorbent mismatch: Ensure the sorbent's chemistry is appropriate for this compound.
    • Weak elution solvent: The solvent may not be strong enough to desorb the analyte from the sorbent.
    • Insufficient elution volume: The volume might be too small to fully recover the analyte.
  • Q3: How can I improve the cleanliness of my final sample extract? Review your extraction and cleanup strategy [3]. Using a selective sorbent (like ion-exchange) can provide better cleanup than reversed-phase sorbents. Also, re-optimize your wash solvents—even small changes in organic percentage or pH can significantly improve the removal of matrix interferences.

Troubleshooting Guide for Common Problems

The table below outlines common issues, their likely causes, and recommended solutions based on general analytical chemistry principles and methodologies used for similar compounds [1] [3] [2].

Problem Likely Cause Recommended Fix
Low Recovery Sorbent polarity mismatch; Eluent too weak/incorrect pH; Insufficient elution volume [3] Match sorbent to analyte (e.g., reversed-phase for nonpolar); Increase organic solvent percentage or adjust pH; Incrementally increase elution volume [3].
Poor Reproducibility Inconsistent flow rates; SPE cartridge dried out; Overloaded cartridge [3] Use a manifold to control flow; Keep sorbent wet (re-condition if dry); Reduce sample load or use larger cartridge capacity [3].
High Matrix Effect Incomplete sample cleanup; Co-elution of matrix components [1] [2] Optimize SPE wash steps; Use matrix-matched calibration standards or isotope-labeled internal standards [1] [2].
Unsatisfactory Cleanup Incorrect purification strategy; Poorly chosen wash solvents [3] Switch to a more selective sorbent (e.g., ion-exchange); Re-optimize wash solvent composition and strength [3].
Slow Flow Rate Clogging from particulates; High sample viscosity [3] Filter or centrifuge sample pre-loading; Dilute sample with compatible solvent to reduce viscosity [3].

Detailed Experimental Protocol: SPE for Azole Antifungals

This methodology is adapted from a published UHPLC-MS/MS protocol for simultaneous quantification of five azole antifungals in human plasma, which is a complex matrix. The core steps are highly relevant for this compound analysis [1].

  • Materials:

    • Sorbent: A 96-well MCX µElution Plate (Mixed-mode, Cation-exchange) is recommended for high-throughput analysis [1].
    • Internal Standard: Use a deuterated internal standard (if available for this compound) to correct for recovery and matrix effects [1].
    • Solvents: Methanol, acetonitrile, ammonium hydroxide, formic acid.
  • Sample Pretreatment:

    • Precipitate proteins in the plasma (or other biological matrix) using a solvent like acetonitrile [1].
  • SPE Procedure:

    • Conditioning: Condition the MCX sorbent with methanol and equilibrate with water [1].
    • Loading: Load the pretreated sample onto the cartridge [1].
    • Washing:
      • Wash with 2% formic acid to remove interfering acidic compounds.
      • Wash with methanol to remove non-polar interferences [1].
    • Elution: Elute the analytes with a mixture of methanol and ammonium hydroxide [1].
    • Post-Processing: Evaporate the eluent under a stream of nitrogen and reconstitute the dry residue in a mobile phase-compatible solvent for instrument injection [1].

Workflow Visualization: SPE and Troubleshooting

The following diagram illustrates the core SPE workflow and key troubleshooting checkpoints.

Azaconazole_SPE_Workflow Start Start: Sample Pretreatment Step1 1. SPE Conditioning Start->Step1 Step2 2. Load Sample Step1->Step2 Step3 3. Wash Step2->Step3 Step4 4. Elute Step3->Step4 MatrixEffect Check: High Matrix Effect? Step3->MatrixEffect End Analyze by LC-MS/MS Step4->End LowRecovery Check: Low Recovery? Step4->LowRecovery Cause1 Sorbent/Eluent Mismatch LowRecovery->Cause1 Cause2 Insufficient Elution LowRecovery->Cause2 Cause3 Inadequate Cleanup MatrixEffect->Cause3 Cause4 Co-eluting Interferences MatrixEffect->Cause4

Addressing Matrix Effects

Matrix effect is a critical parameter that must be managed for accurate quantification [2]. The most effective strategies include:

  • Using Isotope-Labeled Internal Standards: This is considered the gold standard, as it corrects for both recovery and matrix effects during mass spectrometry [1].
  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that matches your samples can correct for consistent signal enhancement or suppression [2].

References

overcoming azaconazole low concentration detection challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about azole antifungal analysis.

  • Q1: What are the main challenges in detecting low concentrations of azole antifungals? The primary challenges involve the complex biological matrix of plasma or serum, which can cause ion suppression or enhancement in mass spectrometers, and the need for high sensitivity to reach low limits of quantification required for accurate Therapeutic Drug Monitoring (TDM) [1].

  • Q2: Why is a solid-phase extraction (SPE) pretreatment sometimes preferred over simple deproteinization? While deproteinization with organic solvents is simple, it leaves many residual plasma substances that can foul the mass spectrometer and cause matrix effects. SPE provides a cleaner extract, reducing ion suppression and protecting your instrumentation from damage [1].

  • Q3: When should I use LC-MS/MS versus GC-MS/MS for multi-analyte methods? LC-MS/MS is generally the preferred technique for simultaneous quantification of azole antifungals and their metabolites in biological samples due to its superior sensitivity and ability to handle thermally labile compounds without derivatization [2] [3] [1].

Troubleshooting Guide

This table outlines common issues and potential solutions based on established methods for similar compounds.

Problem Possible Cause Suggested Solution
Low analyte recovery Inefficient extraction/cleanup Use a selective SPE sorbent (e.g., Oasis MCX) [1].
High background noise/ matrix effects Incomplete sample cleanup Optimize wash steps in SPE protocol; use matrix-matched calibration standards [1].
Poor chromatographic peak shape Column degradation or incompatible mobile phase Use a C18 column with acidic mobile phase (e.g., ammonium formate & formic acid) [1].
Inconsistent/internal standard (IS) response Improper IS addition or degradation Add isotopically labeled IS (e.g., ITCZ-d5, FLCZ-d4) before extraction to correct for losses [1].

Analytical Methodologies and Performance

Here is a summary of a validated UHPLC-MS/MS method for five azole antifungals and one metabolite, demonstrating the high sensitivity achievable [1].

Analyte Linear Range (mg/L) LLOQ (mg/L) Key MS/MS Transitions (m/z)
Fluconazole (FLCZ) 0.10 - 20.0 0.10 307.1 -> 238.1
Itraconazole (ITCZ) 0.050 - 10.0 0.050 705.3 -> 432.2
Hydroxy-Itraconazole (ITCZ-OH) 0.050 - 10.0 0.050 721.2 -> 503.2
Voriconazole (VRCZ) 0.10 - 20.0 0.10 350.1 -> 281.1
Posaconazole (PSCZ) 0.10 - 20.0 0.10 701.3 -> 683.3
Isavuconazole (ISCZ) 0.050 - 10.0 0.050 435.2 -> 224.2
Detailed Protocol: UHPLC-MS/MS Analysis

This method allows for high-throughput analysis (under 2 minutes per sample) and uses a 96-well SPE plate for efficiency [2] [1].

  • Sample Preparation: Add 50 μL of patient plasma, 10 μL of internal standard working solution, and 150 μL of 1% formic acid to a well of a 96-well Oasis MCX μElution Plate.
  • Solid-Phase Extraction:
    • Load the samples onto the preconditioned SPE plate.
    • Wash with 200 μL of 2% formic acid, followed by 200 μL of methanol.
    • Elute with 50 μL of a mixture of acetonitrile and 5% ammonia solution (95:5, v/v).
  • Chromatography:
    • Column: Zorbax SB-C18 Rapid Resolution HT (4.6 × 150 mm, 1.8 μm).
    • Mobile Phase: (A) Water with 5 mM ammonium formate & 0.01% formic acid; (B) Methanol with 5 mM ammonium formate & 0.01% formic acid.
    • Gradient: 90% B to 50% B (2.0 min), then to 100% B (20 min).
    • Flow Rate: 0.6 mL/min.
    • Injection Volume: 5 μL.
  • Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.

Workflow and Strategy Visualization

The following diagrams outline the core experimental workflow and the logical approach to overcoming sensitivity challenges.

methodology start Start: Plasma Sample spe SPE Clean-up start->spe Add IS & Acidify lc UHPLC Separation spe->lc Elute with Basic Organic Solvent ms MS/MS Detection lc->ms Gradient Elution result Result: Quantification ms->result MRM Analysis

strategy challenge Challenge: Low Concentration Detection sens Enhance Sensitivity challenge->sens clean Improve Sample Cleanliness challenge->clean method Optimize UHPLC-MS/MS challenge->method sens1 Use Selective SPE sens->sens1 sens2 Employ Isotopic IS sens->sens2 clean1 Reduce Matrix Effects clean->clean1 method1 Fine-tune MRM Transitions method->method1 method2 Optimize Chromatography method->method2

References

azaconazole sample preparation optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Common Challenges & Troubleshooting Guides

Here are answers to specific issues you might encounter, based on problems and solutions discussed in the research.

Challenge Possible Cause Solution & Optimization Technique

| Poor Recovery from Tablet Matrix [1] | Drug complexed with insoluble polymeric excipients. | - Add tetrahydrofuran (THF) to the extraction solvent mixture to break down the matrix [1].

  • Systematically optimize the solvent blend using a Design of Experiments (DOE) approach [1]. | | Matrix Effects in GC/LC Analysis [2] [3] | Co-extraction of interfering compounds (e.g., fats, pigments, organic acids) from the sample. | - Use dispersive Solid-Phase Extraction (dSPE) for clean-up [4]. Common sorbents include:
    • PSA: Removes sugars and fatty acids.
    • C18: Removes non-polar interferences like lipids.
    • GCB: Effective for removing pigments [2] [3] [4].
  • Employ matrix-matched calibration standards to compensate for the effect [3]. | | Low Recovery from Plasma/Serum [5] | Inefficient separation of the drug from plasma proteins during liquid-liquid extraction (LLE). | - Optimize the pH of the plasma (e.g., making it basic, pH=11) to ensure the drug is in its uncharged, extractable form [5].
  • Add salt (e.g., NaCl) to the mixture to improve partitioning into the organic solvent via the "salting-out" effect [5]. | | Low Throughput & Solvent Use [6] [2] | Reliance on traditional, time-consuming methods like standard LLE or LSE. | - Implement micro-extraction techniques like Dispersive Liquid-Liquid Microextraction (DLLME) or Solid-Phase Microextraction (SPME) to reduce solvent volume and time [6].
  • Use QuEChERS or Matrix Solid-Phase Dispersion (MSPD) for a faster, simpler multi-residue extraction [2] [4]. |

Method Optimization & Systematic Development

For a robust method, a systematic approach to development is recommended. The following workflow, based on the Analytical Quality by Design (AQbD) principle discussed in the research, outlines this process [1].

Start Define Analytical Target Profile (ATP) A Identify Critical Method Parameters (e.g., solvent composition, pH, sorbents) Start->A B Risk Assessment & Screening (using Fractional Factorial Design) A->B C Method Optimization (using Design of Experiments - DOE) B->C D Establish Method Operable Design Region (MODR) C->D E Implement Control Strategy & Validate D->E

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques cited in the research.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Low-Volume Plasma

This protocol is adapted from a study quantifying posaconazole in rat plasma and is suitable for biological samples [5].

  • Step 1: Plasma Sample Preparation. Transfer a 100 µL aliquot of plasma (e.g., standard, QC, or unknown) into a glass tube.
  • Step 2: Make Solution Basic. Adjust the plasma to a basic pH (optimized at pH 11) to ensure efficient extraction of the analyte [5].
  • Step 3: Liquid-Liquid Extraction.
    • Add 500 µL of a suitable organic extraction solvent (e.g., tertiary butyl methyl ether - TBME).
    • Add a 10% (w/v) NaCl solution to enhance recovery through the salting-out effect [5].
    • Vortex-mix for 10 minutes.
  • Step 4: Centrifugation & Collection. Centrifuge the samples for 1 minute to achieve clean phase separation. Transfer the organic (upper) layer to a new tube [5].
  • Step 5: Evaporation & Reconstitution. Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in a 200 µL mobile phase-compatible solvent (e.g., methanol:water 1:1) and inject into the HPLC system [5].
Protocol 2: QuEChERS for Complex Matrices

This is a generalized protocol for extracting pesticides from a solid matrix like herbs or soil, which can be adapted [2] [4].

  • Step 1: Sample Hydration & Extraction.
    • Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of water to hydrate dry samples.
    • Add 10 mL of acetonitrile (or acetonitrile/ethyl acetate mixture).
    • Shake vigorously for 1-2 minutes [7] [4].
  • Step 2: "Salting-Out" Partitioning.
    • Add a salt mixture, typically containing 4 g MgSO4 (to remove water) and 1 g NaCl (to induce phase separation), along with buffering salts [7] [4].
    • Shake immediately and vigorously for 1-2 minutes to prevent clumping of salts.
    • Centrifuge at >4000 rpm for 5 minutes [7].
  • Step 3: Dispersive-SPE Clean-up.
    • Transfer an aliquot (e.g., 6 mL) of the upper organic layer into a tube containing dSPE sorbents (e.g., 150 mg MgSO4 + 50 mg PSA).
    • Vortex for 1 minute and centrifuge.
    • The cleaned supernatant is ready for analysis after potential dilution or concentration [7] [4].

References

Troubleshooting Guide: Azaconazole Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common interference problems and their respective solutions based on established research methodologies.

Interference Problem Recommended Solution Key Experimental Parameters & Performance Data Primary Source
Low Sensitivity/Detection Power Dispersive Solid-Phase Extraction (dSPE) pre-concentration using stearic acid-coated magnetic nanoparticles prior to GC-MS analysis. [1] [2] Adsorbent: Stearic acid-coated MNPs. Linear Range: 7.50–500 ng/mL. LOD/LOQ: 1.3 / 4.3 ng/mL. Result: ~35-fold enhancement in detection power compared to direct GC-MS. [1] [2] [1] [2]
Matrix Effects in Complex Samples Use Matrix-Matched Calibration and Internal Standardization. [3] [1] Calibration: Matrix-matched calibration is critical for accuracy. Internal Standards: Compounds like Propoxur (for LC) and 4,4'-DDE (for GC) correct for variability. [4] [3] [1] [4] [3]
Chromatographic Co-elution Optimize Chromatographic Separation using Ultra-Performance Liquid Chromatography (UPLC). [5] Technique: UPLC-QDa. Column: C18. Mobile Phase: Gradient elution with water and methanol, both containing 5 mM ammonium formate and 0.01% formic acid. [5] [5]

Detailed Experimental Protocols

Protocol 1: dSPE Pre-concentration for GC-MS

This method is highly effective for enhancing sensitivity in environmental water samples. [1] [2]

  • Sample Preparation: Place the wastewater sample (volume should be specified in your SOP) into a polypropylene tube.
  • Extraction: Add stearic acid-coated magnetic nanoparticles (MNPs) as the adsorbent. The optimal amount should be determined for your specific setup.
  • Mixing: Agitate the mixture to ensure maximum contact between the MNPs and the analytes. The optimal mixing type and period (e.g., vortexing for a specified time) should be determined.
  • Separation: Use an external magnet to separate the nanoparticle-analyte complex from the sample solution.
  • Elution: Elute the captured azaconazole from the MNPs into a suitable solvent. The eluent type and volume (e.g., a specific organic solvent) are critical parameters that must be optimized. [1] [2]
  • Analysis: Inject the eluent into the GC-MS system for separation and detection.

The following diagram illustrates the workflow for this dSPE pre-concentration process:

Step1 1. Prepare Sample Step2 2. Add MNP Adsorbent Step1->Step2 Step3 3. Mix & Extract Step2->Step3 Step4 4. Magnetic Separation Step3->Step4 Step5 5. Elute Analytes Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6

Protocol 2: Multi-Residue Analysis with QuEChERS

This method is suitable for detecting this compound alongside other pesticides in complex matrices like honey. [4]

  • Extraction: Weigh 5.0 g of honey into a 50 mL tube. Add 10 mL of water and 10 mL of acetonitrile:ethyl acetate (70:30, v/v). Shake vigorously. Add an extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake and centrifuge. [4]
  • Clean-up (dSPE): Transfer 6 mL of the organic supernatant to a tube containing 900 mg of MgSO₄ and 150 mg of PSA (Primary Secondary Amine). Shake and centrifuge.
  • Concentration: Transfer 4 mL of the clean extract to a tube and evaporate to dryness under a gentle nitrogen stream at 45°C.
  • Reconstitution: For LC-MS analysis, reconstitute the dried residue in 200 µL of methanol:water (1:1, v/v), both solvents containing 5 mM ammonium formate and 0.01% formic acid. [4]
  • Analysis: Perform analysis using LC-MS/MS with a C18 column and a gradient mobile phase as described in the troubleshooting table. [4]

Frequently Asked Questions (FAQs)

Q1: What is the best instrumentation for analyzing this compound? Both GC-MS and LC-MS/MS are reliable. GC-MS is often used with pre-concentration techniques for environmental samples [1] [2], while LC-MS/MS (particularly UPLC systems) is preferred for high-throughput, multi-residue analysis in complex biological and food matrices due to its superior sensitivity and selectivity [5] [4].

Q2: Why is my this compound recovery rate low? Low recovery is often due to inefficient extraction or clean-up. Ensure you are using the correct sorbents (like PSA in QuEChERS) and that the sample pH is appropriate. The use of a suitable internal standard (e.g., Propoxur for LC) is crucial to account for procedural losses and matrix effects during quantification [4].

Q3: How can I minimize matrix effects in my analysis? The most effective strategy is matrix-matched calibration, where your calibration standards are prepared in a sample matrix that is free of the analyte but otherwise identical to your samples [3] [1]. Additionally, the use of a well-chosen internal standard and effective sample clean-up (like the dSPE or QuEChERS methods described above) can significantly reduce matrix interference [4].

References

enhancing azaconazole extraction efficiency from wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is extracting azaconazole from wastewater particularly challenging? this compound is designed to be persistent. Studies note that azole fungicides like this compound have moderate to high hydrophobic properties (log Kow values typically ranging from 2.3 to 4.3), which causes them to partition into solid matrices [1]. Furthermore, this compound has been shown to be very stable in the environment, with a half-life of over a year in silty-clay soils, indicating its resistance to degradation and complicating its extraction and treatment [2].

  • Q2: What is the most effective current method for preconcentrating this compound from wastewater? Recent literature points to dispersive Solid-Phase Extraction (dSPE) using functionalized magnetic nanoparticles as a highly effective method. One study specifically used stearic acid-coated magnetic nanoparticles (MNPs) for this purpose, reporting excellent recovery rates and a significant enhancement in detection sensitivity for this compound [3].

  • Q3: My recovery rates for this compound are low. What parameters should I optimize? The key parameters to optimize are the amount and type of magnetic nanoparticle adsorbent, the type and volume of the elution solvent, and the method and duration of mixing during the extraction process [3]. Ensuring that your sample pH and salinity are consistent is also critical, as these factors can significantly impact the efficiency of the extraction.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Recovery Rates Inefficient elution from adsorbent; Adsorbent capacity exceeded; Incomplete extraction Optimize eluent type/volume [3]; Ensure proper adsorbent-to-sample ratio [3]; Increase mixing time/efficiency [3].
Poor Sensitivity Low preconcentration factor; Matrix interference; Inefficient chromatographic ionization Use matrix-matched calibration to account for interferences [3]; Employ a larger sample volume (if compatible with adsorbent); Confirm instrument MS parameters are optimized for this compound.
High Background Noise Co-extraction of interfering compounds from wastewater matrix; Contaminated solvents or adsorbents Incorporate a cleaning/rinse step into the dSPE protocol [4]; Use high-purity reagents; Perform selective elution.
Inconsistent Results Variations in sample pH/ion strength; Improper mixing; Adsorbent loss Standardize sample pretreatment; Control mixing speed/time precisely; Use external magnetic stands to prevent nanoparticle loss [3].

Experimental Protocol: dSPE for this compound

The following protocol is adapted from a published method for determining this compound in domestic wastewater using stearic acid-coated magnetic nanoparticles (MNPs) and GC-MS analysis [3].

1. Principle this compound is preconcentrated from wastewater using magnetic nanoparticles as an adsorbent via dispersive Solid-Phase Extraction (dSPE). The target analyte is adsorbed onto the nanoparticles, separated from the sample matrix using an external magnet, eluted with a suitable solvent, and then analyzed by GC-MS.

2. Reagents and Equipment

  • Analytical Standard: this compound (purity ≥98%)
  • Adsorbent: Stearic acid-coated magnetic nanoparticles (Fe₃O₄ MNPs)
  • Solvents: HPLC or GC-MS grade methanol, acetonitrile, acetone
  • Equipment: GC-MS system, vortex mixer, ultrasonic bath, centrifuge, magnetic separation stand, pH meter, micropipettes

3. Procedure

  • Sample Preparation: Filter the wastewater sample (e.g., 50 mL) through a 0.45 μm glass fiber filter to remove suspended solids. Adjust the sample pH to the optimal value (typically near neutral, but should be determined experimentally).
  • dSPE Extraction: Add a optimized amount of stearic acid-coated MNPs (e.g., 50 mg) to the filtered sample.
  • Mixing: Agitate the mixture vigorously using a vortex mixer or shaker for a predetermined time (e.g., 5-10 minutes) to ensure complete adsorption of this compound onto the nanoparticles.
  • Magnetic Separation: Place the sample vial on a magnetic separation stand until the MNPs are fully gathered at the vial wall and the solution is clear. Carefully decant and discard the supernatant.
  • Elution: Add a small volume of optimized eluent (e.g., 2 mL of acetone) to the collected MNPs. Vortex or ultrasonicate the mixture for a few minutes to desorb this compound.
  • Final Separation: Place the vial back on the magnetic stand to separate the eluent from the MNPs. Carefully collect the eluent containing the concentrated analyte.
  • Analysis: Inject the eluent directly into the GC-MS system for quantification.

4. Method Performance Data The following table summarizes the key performance metrics achieved in the referenced study [3]:

Parameter Value for this compound
Linear Range 7.50 - 500 ng/mL
Limit of Detection (LOD) 1.3 ng/mL
Limit of Quantification (LOQ) 4.3 ng/mL
Enhancement in Detection Power ~35-fold compared to direct GC-MS
Average Recovery (in wastewater) 98 - 105%

Workflow Diagram

The following diagram visualizes the core experimental procedure for extracting this compound from wastewater.

Start Filtered Wastewater Sample Step1 Add Magnetic Nanoparticles (MNPs) Start->Step1 Step2 Vortex Mixing (Adsorption) Step1->Step2 Step3 Magnetic Separation (Discard Supernatant) Step2->Step3 Step4 Add Eluent (e.g., Acetone) Step3->Step4 Step5 Vortex/Ultrasonicate (Desorption) Step4->Step5 Step6 Magnetic Separation (Collect Eluent) Step5->Step6 End GC-MS Analysis Step6->End

Advanced & Alternative Techniques

Beyond the dSPE method, research is exploring other innovative techniques for extracting azole fungicides, which may also be applicable to this compound:

  • Liquid-Liquid Extraction (LLE) with Novel Solvents: Studies are investigating the use of terpenes and eutectic solvents as green and efficient alternatives to traditional organic solvents for the liquid-liquid extraction of azole fungicides from aqueous environments [5].
  • Other Microextraction Techniques: The field of sample pretreatment for triazoles (the class to which this compound belongs) is advancing rapidly. Techniques such as Dispersive Liquid-Liquid Microextraction (DLLME) and Magnetic Solid-Phase Extraction (MSPE) are also being actively developed and refined [4]. These methods often aim to reduce solvent use and improve selectivity and efficiency.

References

Conazole Antifungals: Efficacy and Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics and supported uses of several conazole antifungals based on the search results.

Antifungal Agent Primary Mechanisms of Action Key Efficacy Data (Infection Type & Results) Clinical & Research Applications Key Considerations

| Itraconazole [1] [2] [3] | Inhibits fungal ergosterol synthesis; Inhibits Hedgehog (Hh) signaling pathway by targeting SMO [4] [3]. | Glabrous Tinea: 58.33% overall complete cure rate (69% for super-bioavailable form) [1]. Pulmonary Aspergilloma: Similar short-term efficacy and safety to voriconazole [2]. | First-line for pulmonary aspergilloma [2]; Repurposing research for cancers via Hh pathway inhibition [4] [3]. | Non-linear pharmacokinetics; new "super-bioavailable" formulation shows improved efficacy [1]. | | Voriconazole [5] [6] [2] | Inhibits fungal ergosterol synthesis via cytochrome P450 (CYP) enzymes [6] [7]. | Invasive Fungal Infections (IFI): Maximum response rate (74%) at plasma concentrations of 3.0-4.0 μg/mL; response drops at higher/lower levels [5] [7]. | First-line for invasive aspergillosis; broad activity against Candida, Cryptococcus, and molds [6] [7]. | Narrow therapeutic window; requires Therapeutic Drug Monitoring (TDM); metabolism highly influenced by CYP2C19 genetics [5] [6] [7]. | | Posaconazole [4] | Inhibits fungal ergosterol synthesis; Inhibits Hedgehog pathway with a mechanism distinct from other SMO inhibitors [4]. | N/A (Data from provided studies focuses on mechanistic and preclinical cancer research) [4]. | Second-generation triazole; research for treating Hh-dependent cancers (e.g., Basal Cell Carcinoma), active against drug-resistant SMO mutants [4]. | Favorable side-effect profile and minimal drug-drug interactions compared to itraconazole [4]. | | Azaconazole [8] | Presumed inhibition of ergosterol synthesis (specific data not available in search results). | N/A (No human clinical efficacy data available) [8]. | Investigated as an agricultural fungicide [8]. | Studied for nephrotoxic potential in rats; not developed for human clinical use [8]. |

Detailed Experimental Protocols from Cited Research

For researchers designing experiments, here are the methodologies from key studies.

1. Clinical Trial: Itraconazole for Glabrous Tinea [1]

  • Objective: To evaluate the efficacy and safety of super-bioavailable itraconazole (SB-130) versus conventional itraconazole (CITZ-200 once daily and CITZ-100 twice daily).
  • Design: Prospective, randomized, open-label, three-arm study across seven centers in India.
  • Participants: 261 eligible adult patients with glabrous tinea.
  • Intervention: Treatment for 6 weeks, with a follow-up at week 10 for relapse.
  • Primary Endpoint: Proportion of patients achieving complete cure (clinical plus mycological cure) at week 6.
  • Assessment Methods:
    • Clinical Cure: Absence of signs/symptoms (Lesion Severity Score of 0) and complete clearance of involved area (Area Severity Score of 0).
    • Mycological Cure: Negative potassium hydroxide (KOH) mount microscopy at week 6.

2. Observational Study: Voriconazole Exposure-Response [5]

  • Objective: To explore the relationship between voriconazole plasma concentrations and clinical response.
  • Data Source: Analysis of 825 patients from nine previously published clinical trials.
  • Key Metrics:
    • Drug Exposure: Mean voriconazole plasma concentration (Cavg) per patient.
    • Clinical Response: Binary outcome (success/failure) based on investigator-determined outcomes at end of therapy.
  • Analysis: Logistic regression was used to model the relationship between Cavg and efficacy, investigating covariates like therapy type (primary/salvage), pathogen, and baseline bilirubin.

3. Preclinical Study: Itraconazole Inducing Cancer Cell Death [3]

  • Objective: To investigate whether itraconazole induces autophagy-mediated cell death in colon cancer cells via the Hedgehog pathway.
  • In Vitro Models: Human colon cancer cell lines (SW-480, HCT-116).
  • In Vivo Model: HCT-116 xenograft mouse models.
  • Key Methods:
    • Cell Viability: MTT assay.
    • Apoptosis & Cell Cycle: Flow cytometry (Annexin V-FITC/PI staining).
    • Autophagy Observation: Transmission electron microscopy (autophagosomes), laser confocal microscopy (LC3 fluorescence).
    • Pathway & Protein Analysis: Western blotting for Hh pathway proteins (SMO, Gli1) and autophagy markers (LC3-II, Beclin1).

Key Signaling Pathways in Efficacy and Repurposing

The efficacy of conazoles extends beyond antifungal action, involving complex cellular pathways. The diagram below illustrates the Hedgehog signaling pathway, which is inhibited by itraconazole and posaconazole, forming the basis for their investigation in cancer therapy [4] [3].

Key Conclusions for Researchers

  • This compound is not a clinical antifungal, so direct efficacy comparisons with other conazoles are not feasible [8]. Focus research comparisons on established agents like itraconazole, voriconazole, and posaconazole.
  • Formulation and Pharmacogenetics critically influence efficacy. The development of super-bioavailable itraconazole [1] and the major impact of CYP2C19 genotype on voriconazole levels [6] [7] are prime examples.
  • Therapeutic Drug Monitoring (TDM) is essential for voriconazole due to its non-linear pharmacokinetics and narrow therapeutic window [5] [7].
  • Repurposing potential exists beyond antifungal use. Itraconazole and posaconazole show promise in oncology by inhibiting the Hedgehog pathway with unique mechanisms against resistant mutants [4] [3].

References

azaconazole sterol 14α-demethylase inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Inhibition Potency of Azole Antifungals

The table below summarizes experimental data for key azole antifungals, illustrating a range of inhibitory potencies against fungal CYP51 [1] [2] [3].

Azole Antifungal Inhibition Metric (Value) Organism / System Key Comparative Findings
Fluconazole IC50: 0.31 μM [2] C. albicans CYP51 Often the weakest inhibitor; >1,000-fold reduced susceptibility in huCYP51 yeast model [1] [4].
VT-1161 (Oteseconazole) IC50: 0.20 μM [2] C. albicans CYP51 One of the strongest inhibitors; activity against fluconazole-resistant species [1].
Posaconazole IC50: 0.20 μM [2] C. albicans CYP51 Among the strongest CYP51 inhibitors [1].
Ketoconazole Kd: ~2 nM [3] M. globosa CYP51 Binds tightly to CYP51; systemic use limited by toxicity [1] [4].
Itraconazole Kd: ~1 nM [3] M. globosa CYP51 Binds very tightly to CYP51 [3].
Clotrimazole Kd: ~0.5 nM [3] M. globosa CYP51 Topical agent with very high binding affinity [1] [3].
Compound 5f MIC: <0.03 μg/mL [2] C. albicans cells Novel short derivative; more potent than fluconazole (MIC 0.125 μg/mL) but with poor selectivity [2].

Key Experimental Protocols for Assessing Inhibition

To generate the data in the table above, researchers typically use the following established experimental methods.

Spectral Binding Assay (Kd Determination)

This assay measures the direct binding of an azole to the CYP51 enzyme.

  • Principle: Azoles bind to the heme iron in the CYP51 active site, displacing a water ligand. This causes a characteristic shift in the enzyme's absorption spectrum (Type II difference spectrum), which can be quantified [5] [3].
  • Workflow: The purified CYP51 enzyme is titrated with increasing concentrations of the azole compound. The difference in absorbance between the peak (~425-430 nm) and trough (~390-410 nm) is recorded for each addition [3].
  • Data Analysis: The change in absorbance is plotted against the azole concentration. The dissociation constant (Kd) is determined by fitting the data to a quadratic equation or other binding model, indicating the binding affinity [3].

The following diagram illustrates the core principle and workflow of this assay.

spectral_assay Start Purified CYP51 Enzyme (Fe³⁺, H₂O-bound) A1 Add Azole Inhibitor Start->A1 A2 Azole N atom coordinates with Heme Iron (Fe³⁺) A1->A2 A3 Water Ligand is Displaced A2->A3 A4 Spectral Shift Occurs (Type II Difference Spectrum) A3->A4 A5 Measure Absorbance Change (Peak ~429 nm, Trough ~412 nm) A4->A5 A6 Plot Data & Calculate Kd A5->A6

In Vitro Enzyme Activity Assay (IC50 Determination)

This test evaluates the compound's ability to inhibit the catalytic function of CYP51.

  • Principle: A functional reconstituted system is used to measure the conversion of a sterol substrate (e.g., lanosterol) to its 14α-demethylated product in the presence of an inhibitor [1] [6].
  • Workflow: The assay mixture contains purified CYP51, its redox partner (NAPH-cytochrome P450 reductase), a lipid, and the sterol substrate. The reaction is initiated by adding NADPH. The formation of the metabolic product is measured, typically using chromatography, with and without the inhibitor [1] [5].
  • Data Analysis: The concentration of the inhibitor that reduces the enzyme's activity by 50% (IC50) is calculated from dose-response curves [2].

Structural & Resistance Insights

The experimental data on potency is best interpreted with an understanding of the structural biology of CYP51.

  • Mechanism of Action: Azoles inhibit CYP51 by 1) coordinating their nitrogen atom to the heme iron, blocking oxygen activation, and 2) competing with the natural sterol substrate for space in the enzyme's active site cavity [1] [7].
  • Potency and Selectivity: The strength of inhibition depends heavily on the structure of the non-coordinated part of the azole molecule. A major goal in drug design is to create compounds that fit tightly into the fungal CYP51 active site while having low affinity for human CYP51 and other human cytochrome P450 enzymes to minimize side effects and drug-drug interactions [1] [4] [6].
  • Resistance Mechanisms: A primary cause of azole resistance is mutations in the gene encoding CYP51. These mutations can alter the active site, reducing the drug's binding affinity. Common substitutions in C. albicans include Y132F, Y132H, and S405F [2] [7]. Other mechanisms include overexpression of the CYP51 gene and increased activity of drug efflux pumps [2] [7].

How to Proceed Without Azaconazole Data

The absence of specific data for this compound in the current literature is a significant gap. Here’s how you can approach this:

  • Acknowledge the Gap: In your comparison guide, it is crucial to state clearly that while data for many clinical and experimental azoles is available, no specific peer-reviewed studies on this compound's inhibition of CYP51 were identified in this search.
  • Consult Alternative Sources: You may find technical data sheets or internal research reports from the manufacturer of this compound. These can sometimes provide foundational in vitro data.
  • Contextualize with Known Information: You can describe this compound based on its general classification as an imidazole-type antifungal and discuss its common clinical or agricultural uses, while noting that its quantitative enzymatic potency relative to other azoles requires further direct experimental comparison.

References

comparison azaconazole diflufenican analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Performance Comparison

The table below summarizes the key performance data for a dispersive solid-phase extraction (dSPE) method coupled with gas chromatography-mass spectrometry (GC-MS). This method uses stearic acid-coated magnetic nanoparticles for preconcentration, significantly enhancing detection sensitivity [1] [2].

Parameter Azaconazole Diflufenican
Linear Range 7.50 – 500 ng/mL [1] [2] 7.50 – 750 ng/mL [1] [2]
Limit of Detection (LOD) 1.3 ng/mL [1] [2] 1.4 ng/mL [1] [2]
Limit of Quantification (LOQ) 4.3 ng/mL [1] [2] 4.7 ng/mL [1] [2]
Approx. Enhancement in Detection Power (vs. direct GC-MS) 35-fold [1] [2] 38-fold [1] [2]
Percent Recovery (in domestic wastewater) 98 - 105% [1] [2] 98 - 105% [1] [2]

This method demonstrates excellent and comparable recovery rates for both compounds, ensuring the accuracy and applicability of the technique for complex wastewater samples [1] [2]. The detection power was enhanced approximately 35 to 38 times compared to a direct GC-MS analysis without the preconcentration step [1] [2].

Detailed Experimental Protocol

For researchers to replicate this method, here is a detailed breakdown of the key experimental steps and optimizations as described in the study.

1. Sample Preconcentration via dSPE The core of this method is the dispersive solid-phase extraction using stearic acid-coated magnetic nanoparticles (MNPs) as the adsorbent [1] [2].

  • Adsorbent: Stearic acid-functionalized magnetic nanoparticles [1] [2].
  • Process: The MNPs are dispersed into the wastewater sample. The target pesticides (this compound and diflufenican) are adsorbed onto the MNPs, which are then separated from the solution using an external magnet [1] [2].
  • Optimized Parameters: The study optimized several parameters to maximize extraction efficiency, including the type and amount of MNPs, the type and volume of eluent solvent, and the mixing type and period [1] [2].

2. Analysis by GC-MS After extraction and elution, the sample is analyzed using Gas Chromatography-Mass Spectrometry.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) [1] [2].
  • Calibration Strategy: The method used matrix-matched calibration to compensate for signal suppression or enhancement effects caused by the sample matrix, which is crucial for achieving accurate recovery rates between 98% and 105% [1] [2].

The following diagram illustrates the complete workflow of this analytical method:

workflow Sample Sample Wastewater Wastewater Sample MNPs Add Stearic Acid-Coated Magnetic Nanopps (MNPs) Wastewater->MNPs Mix Mix & Adsorb Pesticides MNPs->Mix Separate Separate MNPs with Magnet Mix->Separate Elute Elute Target Analytes Separate->Elute GCMS GC-MS Analysis Elute->GCMS Data Quantitative Data GCMS->Data

Research Context and Alternatives

  • Chemical Profiles: this compound is a triazole fungicide used against wood decay, sapstain fungi, and powdery mildew [3] [4]. Diflufenican is a herbicide for broadleaf weed control [1].
  • Broader Analytical Landscape: While the dSPE-GC-MS method is highly effective for these two pesticides, other techniques are used for multi-residue analysis. For instance, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular approach for extracting a wide range of pesticides from various matrices, which can then be analyzed with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) [5] [6].

Suggestions for Further Research

The provided data is excellent for comparing a single, highly optimized method. To build a more comprehensive guide, you could investigate:

  • Direct Method Comparisons: Search for studies that directly compare the performance of this dSPE method with other techniques, such as QuEChERS, for the simultaneous analysis of this compound and diflufenican.
  • Additional Matrices: Explore analytical data for these pesticides in other sample types, such as soil, food crops, or biological fluids, as methods may need adjustment for different matrices.
  • Advanced Techniques: Look into emerging technologies. One review highlights the potential of supramolecular chemistry for developing advanced sensors and delivery systems in agriculture, which may include novel detection strategies for pesticides [7].

References

Azaconazole: Environmental Profile and Regulatory Status

Author: Smolecule Technical Support Team. Date: February 2026

Azaconazole is a conazole (sterol biosynthesis inhibitor) fungicide primarily used to control wood-destroying fungi and canker in ornamental crops [1]. Its key properties are summarized in the table below.

Property Value for this compound Context & Comparison
Water Solubility 300 mg/L (at 20°C, pH 7) [1] Moderately soluble, indicating potential for mobility in water bodies.
Soil Persistence (DT₅₀) > 1 year (silty-clay soil) [2] Highly persistent; much longer than many other pesticides.
Octanol-Water Partition Coefficient (Log P) 2.36 [1] Moderate lipophilicity; suggests low to moderate bioaccumulation potential.
Vapour Pressure 5.33 x 10⁻⁴ mPa [1] Low volatility; unlikely to volatilize significantly from soil or water surfaces.
Toxicology Moderately toxic to mammals, birds, fish, and aquatic invertebrates [1]
Regulatory Status in the EU Not approved [1] Deemed not to meet current safety standards for approval.

A key finding from the literature is the exceptional persistence of this compound in the environment. One study specifically notes that it was found to be "stable in silty-clay soils with a half-life of over a year" [2]. This prolonged presence increases its potential for long-term ecological effects and accumulation in certain scenarios.

Comparative Impact: Fungicides and Antifungal Resistance

A significant environmental and medical concern for azole fungicides as a class is their link to the development of resistance in human pathogens. The following table compares this compound with other fungicides on key impacts.

Fungicide / Class Efficacy & Use Environmental & Non-Target Impact

| This compound (Azole, FRAC 3) | Controls canker, wood-destroying, and sapstain fungi [1]. | • Highly persistent in soil [2]. • Contributes to cross-resistance: As an azole, its environmental use is linked to resistance in human pathogens like Aspergillus fumigatus [3]. | | Tebuconazole (Azole, FRAC 3) | Synthetic fungicide; effectively controls cucumber powdery mildew [4]. | • Alters phyllosphere (leaf) fungal microbiome composition [4]. • Drives cross-resistance: Laboratory exposure induces resistance in the human pathogen Candida tropicalis [5]. | | "Environmentally Friendly" Fungicides (e.g., Sulfur, NPA) | Effectively controls cucumber powdery mildew, with efficacy comparable to tebuconazole [4]. | • Minimal impact on the phyllosphere fungal microbiome [4]. • Generally considered low-risk to human and ecosystem health [4]. |

The drive for cross-resistance is a critical differentiator. The European Food Safety Authority (EFSA) and other EU agencies concluded in a 2025 report that the use of azole fungicides outside human medicine is "likely or very likely" to contribute to the selection of azole-resistant A. fumigatus isolates in the environment, which can cause severe, difficult-to-treat human infections [3] [6]. This is a central concern for all azole fungicides, including this compound.

Experimental Insights and Resistance Mechanisms

The experimental data supporting these findings come from various methodologies:

  • Microbiome Analysis: Studies compare fungicide impacts by applying them to crops and using DNA sequencing to analyze changes in non-target microbial communities on leaves. This method showed that tebuconazole altered fungal communities, while sulfur and NPA had minimal effects [4].
  • Experimental Evolution: This key protocol involves exposing susceptible strains of human pathogens (like Candida tropicalis) to increasing concentrations of agricultural fungicides (like tebuconazole) in the lab. Resistant colonies are then isolated and tested for cross-resistance to medical azoles [5]. This provides direct evidence of a link.
  • Resistance Mechanism - Ploidy Shift: Research using experimental evolution revealed that exposure to agricultural triazoles can induce genomic instability in C. tropicalis, leading to haploid cell formation and other ploidy changes. These haploids are resistant to both agricultural and clinical azoles, demonstrating a novel and concerning resistance mechanism [5].

The diagram below illustrates the pathway from agricultural use to clinical resistance.

G A Agricultural Use of Azoles B Environmental Residues A->B C Fungal Exposure (e.g., Aspergillus, Candida) B->C D Resistance Mechanisms C->D E TR34/L98H & TR46/Y121F/T289A (Cyp51A mutations in Aspergillus) D->E F Ploidy Shifts & Gene Amplification (e.g., in Candida tropicalis) D->F G Selection of Resistant Strains E->G F->G H Cross-Resistance to Medical Azoles G->H I Treatment Failure in Patients H->I

Key Takeaways for Professionals

For researchers and drug development professionals, the critical points are:

  • This compound's Primary Concern is Persistence: Its environmental half-life of over a year classifies it as highly persistent, which is a major drawback from an ecological risk perspective [2].
  • The Azole Class Drives Cross-Resistance: The mode of action (inhibition of sterol biosynthesis) that makes azoles effective in agriculture is the same target for human antifungal drugs. This creates a direct pathway for selecting resistant environmental strains of human pathogens, a well-established "One Health" issue [7] [3] [6].
  • Viable Alternatives Exist: Fungicides with different modes of action, such as sulfur and plant defense elicitors like neutralized phosphorous acid (NPA), have been shown to offer comparable efficacy with significantly lower environmental impact and a much-reduced risk of contributing to clinical antifungal resistance [4].

References

azaconazole bioaccumulation potential assessment

Author: Smolecule Technical Support Team. Date: February 2026

Bioaccumulation Assessment of Azaconazole

The table below summarizes the available quantitative data on this compound's bioaccumulation potential and key physicochemical properties that influence its environmental behavior.

Assessment Parameter Value Interpretation / Significance
Bioaccumulation Factor (BCF) 19 L/kg [1] Low bioaccumulation potential [1].
Octanol-Water Partition Coeff. (Log P) 2.36 [1] Moderate lipophilicity; suggests a lower potential for biomagnification [1].
Solubility in Water 300 mg/L [1] Moderately soluble [1].
Toxicity to Aquatic Invertebrates Moderately toxic [1] Indicates a risk to aquatic ecosystems that is not primarily driven by bioaccumulation.

The core finding is that this compound has a low potential for bioaccumulation, as indicated by its measured BCF [1]. This is further supported by its moderate Log P value, which, while not negligible, is below the threshold typically associated with significant bioaccumulation risk [1].

Experimental Data & Methodologies

The assessment of this compound's bioaccumulation is based on established scientific protocols, though the specific experimental details for this compound itself are not fully detailed in the search results.

  • General Bioaccumulation Assessment: The bioaccumulation factor is a standard metric calculated from experimental data, often derived from studies measuring the concentration of a substance in an organism versus its concentration in the surrounding environment over time [1].
  • Supporting Toxicological Data: While not a direct measurement of bioaccumulation, a study on the effects of this compound on Fischer 344 rats provides context for its toxicity. The study involved single or repeated intraperitoneal injections and examined functional renal parameters. It concluded that this compound produced only acute, reversible renal effects, which supported its potential for agricultural use [2]. This mammalian toxicity data can be part of a comprehensive risk assessment.

For context, research on other triazole fungicides in rainbow trout (Oncorhynchus mykiss) employs more detailed protocols. These can include dietary exposure experiments where fish are fed a controlled diet spiked with the test substance, followed by monitoring its uptake, distribution, and depuration over time. Analysis often involves sophisticated techniques like chiral analysis to understand enantiomer-specific biotransformation [3].

Workflow for Bioaccumulation Potential Assessment

The following diagram illustrates the logical workflow and key parameters for assessing the bioaccumulation potential of a chemical like this compound, based on standard assessment criteria.

Chemical Properties Chemical Properties Key Parameters Key Parameters Chemical Properties->Key Parameters Informs Experimental & Regulatory Data Experimental & Regulatory Data Supports Classification Supports Classification Experimental & Regulatory Data->Supports Classification Provides Evidence Low Bioaccumulation\nPotential Low Bioaccumulation Potential BCF < 1000 L/kg BCF < 1000 L/kg Key Parameters->BCF < 1000 L/kg e.g. Log P < 3.5 Log P < 3.5 Key Parameters->Log P < 3.5 e.g. BCF < 1000 L/kg->Low Bioaccumulation\nPotential Log P < 3.5->Low Bioaccumulation\nPotential Supports Classification->Low Bioaccumulation\nPotential

Limitations and Research Gaps

The current information has some constraints you should be aware of:

  • Limited Comparative Data: The search results lack direct experimental head-to-head comparisons of bioaccumulation potential between this compound and other specific fungicide alternatives.
  • Sparse Modern Data: Much of the foundational toxicology data for this compound comes from the 1980s [2]. Its status in the European Union is listed as "Not approved" under current regulations [1], which may reflect more recent assessments not captured here.
  • Indirect Evidence: The low BCF is a strong indicator, but a full assessment would benefit from more modern, comprehensive toxicokinetic studies, including depuration rates and identification of metabolites.

For a complete comparison guide, you may need to investigate specific alternative fungicides individually. Searching for their bioaccumulation factor (BCF), octanol-water partition coefficient (Log P or Log Kow), and half-life in fish would allow you to build a comparative dataset.

References

validating azaconazole detection method LOD LOQ

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD and LOQ

In analytical chemistry, LOD and LOQ are crucial parameters that define the capabilities of a method.

  • Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, but not necessarily quantified as an exact value. It is often defined with a signal-to-noise ratio of 3:1 [1].
  • Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. It is typically defined with a signal-to-noise ratio of 10:1 [1].

Comparison of Calculation Methods

There are several accepted approaches for determining LOD and LOQ. The following table compares the most common ones, as illustrated in the search results.

Method Basis of Calculation Key Formula(s) Key Advantage(s)

| Signal-to-Noise (S/N) [1] | Visual or software-based measurement of baseline noise. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 | Simple, quick, instrument-software friendly [2] | | Calibration Curve (ICH Q2) [2] [3] | Standard deviation of the response and the slope of the calibration curve. | LOD = 3.3 × σ / S LOQ = 10 × σ / S (σ: Std dev of response; S: Curve slope) | Statistical robustness, uses entire calibration data, less arbitrary [2] [3] | | Blank Sample Measurement [4] | Analysis of blank and low-concentration samples. | LoB = mean_blank + 1.645(SD_blank) LoD = LoB + 1.645(SD_low concentration sample) | Empirically measures method performance with actual samples, accounts for matrix [4] |

Experimental Protocol for Calibration Curve Method

The calibration curve method, recommended by ICH guidelines, is a rigorous and widely accepted technique [2] [3]. The workflow below outlines the key stages of the method validation process.

G A 1. Prepare Calibration Standards B 2. Analyze Standards & Record Signals A->B C 3. Perform Linear Regression B->C D 4. Calculate LOD and LOQ C->D E 5. Experimental Validation D->E

  • Prepare Calibration Standards: Prepare a series of standard solutions with known concentrations of azaconazole, ideally covering the expected range down to very low levels [3].
  • Analyze Standards and Record Signals: Analyze these standards using your optimized chromatographic method (e.g., GC-MS) and record the instrument's response (e.g., peak area) for each concentration [3].
  • Perform Linear Regression: Plot the data with concentration on the X-axis and response on the Y-axis. Use software (like Excel's Data Analysis toolpak) to perform a linear regression analysis. The key outputs needed are the slope (S) of the curve and the standard error of the regression (σ), which is a measure of the deviation of the data points from the regression line [2] [3].
  • Calculate LOD and LOQ: Use the formulas in the table above: LOD = 3.3 × (σ / S) and LOQ = 10 × (σ / S) [2] [3].
  • Experimental Validation: The calculated LOD and LOQ are estimates. You must validate them by preparing and analyzing multiple samples (e.g., n=6) at the LOD and LOQ concentrations. The results should consistently show detection at the LOD and quantitation with acceptable precision (e.g., ±15% RSD) at the LOQ [2].

Specific Data for this compound

A 2022 study developed a method for detecting this compound in wastewater using stearic acid-coated magnetic nanoparticles for dispersive solid-phase extraction (dSPE) prior to analysis by GC-MS [5]. The reported values were:

  • LOD: 1.3 ng/mL [5]
  • LOQ: 4.3 ng/mL [5]

The study noted that this sample preparation technique enhanced the detection power by approximately 35-fold compared to direct GC-MS analysis [5]. This demonstrates the significant impact of sample pre-concentration on improving sensitivity.

Key Considerations for Method Validation

When validating your method, keep these points in mind:

  • Matrix Effects Matter: The complexity of your sample (e.g., soil, blood, wastewater) can significantly affect your method's performance. Using a matrix-matched calibration curve (standards prepared in a sample matrix free of the analyte) is highly recommended to account for these effects and provide more accurate LOD/LOQ values [5] [6].
  • Validation is Mandatory: Regardless of the calculation method, regulatory guidelines require you to experimentally confirm your LOD and LOQ by analyzing replicate samples at those concentrations [2] [4].
  • Specify Your Method: When reporting LOD and LOQ, always state which calculation method was used, as results can vary between approaches [6].

References

azaconazole comparative toxicity mammals aquatic organisms

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Azaconazole

The following table summarizes the available toxicity data for this compound from the Pesticide Properties DataBase (PPDB) [1].

Organism / System Toxicity Level Key Findings / Quantitative Data
Mammals (general) Moderate Moderately toxic via oral and inhalation routes [1].
Birds Moderate Moderately toxic [1].
Fish Moderate Moderately toxic to fish [1].
Aquatic Invertebrates Moderate Moderately toxic [1].
Aquatic Systems Potential Persistence May be persistent in aquatic systems [1].
Bioaccumulation Low Not expected to bioaccumulate. Bio-concentration factor (BCF): 19 L/kg [1].
Water Solubility Moderate 300 mg/L (at 20°C, pH 7) [1].

Comparative Toxicity of Azole Fungicides

The table below compares the toxicity of this compound with other azole fungicides for which experimental or predicted data was found in the search results. Please note that the data comes from different studies and model organisms, so direct comparisons should be made with caution.

Azole Fungicide Mammalian Toxicity Aquatic Organism Toxicity Key Experimental Findings
This compound Moderate [1] Moderate to fish & aquatic invertebrates [1] -
Tebuconazole Information missing Highly toxic to rainbow trout [2] Rainbow trout 96h LC50: 9.05 mg/L [2]. Caused haematological suppression and gill damage [2].
Hexaconazole Information missing Toxic to zebrafish [3] Enantioselective toxicity and accumulation observed in zebrafish and mice [3].
Metconazole Information missing Highly toxic to Lemna minor [4] *Lemna minor* EC50 (growth inhibition): 0.132 mg/L [4]. Predicted toxicity to other aquatic organisms [4].
Tetraconazole Information missing Highly toxic to Lemna minor [4] *Lemna minor* EC50: 0.539 mg/L [4].
Flutriafol Information missing Moderately toxic to Lemna minor [4] *Lemna minor* EC50: 3.428 mg/L [4].
Myclobutanil Information missing Moderately toxic to Lemna minor [4] *Lemna minor* EC50: 9.134 mg/L [4].
Triticonazole Information missing Slightly toxic to Lemna minor [4] *Lemna minor* EC50: 11.631 mg/L [4].

Experimental Protocols for Key Data

To help you evaluate the experimental basis of the data provided, here are the methodologies from some of the key studies cited.

  • Aquatic Toxicity Assay (Lemna minor) [4]: This study followed the standard OECD guideline for duckweed growth inhibition tests. Briefly, Lemna minor was exposed to various concentrations of the fungicides for seven days. The primary endpoint was the number of fronds, which was used to plot dose-response curves and calculate the EC50 values (the half-maximum effective concentration).
  • Acute Fish Toxicity (Rainbow trout) [2]: The 96-hour LC50 (median lethal concentration) for Tebuconazole was determined using probit analysis on juvenile rainbow trout. The fish were exposed to a range of concentrations, and mortality was recorded at 24-hour intervals. The study also included haematological analysis (measuring white and red blood cell counts, etc.) and histological examination of gill tissues to assess sub-lethal physiological damage.
  • Stereoselective Toxicokinetics (Mice) [3]: After a single oral administration of a racemic mixture of Hexaconazole to mice, researchers used UPLC-MS/MS to measure the concentration of each enantiomer in plasma, urine, feces, and various tissues over 96 hours. This allowed them to calculate toxicokinetic parameters like half-life and observe enantioselective distribution and metabolism.

Mechanism of Action & Toxicity Pathways

Azole fungicides share a common primary mechanism of action, which is key to understanding their toxicity.

G AzoleFungicide Azole Fungicide Exposure CYP51 Inhibition of CYP51 (Lanosterol 14α-demethylase) AzoleFungicide->CYP51 NonTargetEffects Effects in Non-Target Organisms (e.g., Fish, Mammals) AzoleFungicide->NonTargetEffects ErgosterolBiosynthesis Disrupted Ergosterol Biosynthesis CYP51->ErgosterolBiosynthesis MembraneIntegrity Loss of Cell Membrane Integrity ErgosterolBiosynthesis->MembraneIntegrity FungalCellDeath Fungal Cell Death MembraneIntegrity->FungalCellDeath OtherCYPs Inhibition of Other Cytochrome P450 (CYP) Enzymes NonTargetEffects->OtherCYPs Steroidogenesis Altered Steroidogenesis (e.g., Inhibition of Aromatase) NonTargetEffects->Steroidogenesis OxidativeStress Induction of Oxidative Stress (ROS Generation) NonTargetEffects->OxidativeStress PhysiologicalImpacts Physiological Impacts • Endocrine Disruption • Hepatotoxicity • Immunotoxicity OtherCYPs->PhysiologicalImpacts Can alter metabolism of other xenobiotics Steroidogenesis->PhysiologicalImpacts OxidativeStress->PhysiologicalImpacts

The diagram above illustrates the core mechanism. Azoles primarily function by inhibiting the fungal enzyme CYP51 (lanosterol 14α-demethylase), a cytochrome P450 enzyme essential for producing ergosterol, a key component of the fungal cell membrane [1] [5] [2]. This leads to a failure in membrane formation and fungal cell death.

However, their toxicity to non-target organisms, like fish and mammals, arises because they are not perfectly selective. They can also inhibit other crucial cytochrome P450 enzymes in these organisms [5] [2] [6]. This broader inhibition can lead to several adverse effects:

  • Endocrine Disruption: By inhibiting aromatase (CYP19), which converts androgens to estrogens, azoles can disrupt steroid hormone synthesis and cause reproductive toxicity [3] [2].
  • Oxidative Stress: Exposure can trigger the production of reactive oxygen species (ROS), overwhelming antioxidant defenses and causing cellular damage like lipid peroxidation [5] [2].
  • Altered Xenobiotic Metabolism: By inhibiting CYP enzymes responsible for detoxification, azoles can increase the accumulation and toxicity of other environmental contaminants [5] [6].

Interpretation and Further Research

The data indicates that this compound presents a moderate and broad-spectrum toxicity profile. Its potential for persistence in aquatic environments is a notable point for ecological risk assessment [1]. When comparing across azoles, it's clear that toxicity varies significantly between specific compounds, as seen with the high toxicity of metconazole and tebuconazole to aquatic plants and fish, respectively [2] [4].

  • Consult Specialized Databases: Directly access the PPDB (Pesticide Properties DataBase) and the US EPA ECOTOX Knowledgebase to retrieve and compare standardized toxicity endpoints for a wider range of azoles.
  • Investigate Enantioselectivity: Be aware that for chiral azoles like hexaconazole, different enantiomers can have vastly different toxicities and environmental behaviors [3]. Risk assessment may require evaluation at the enantiomer level.

References

azaconazole wood preservation vs traditional fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Azaconazole

The table below summarizes key data for this compound as a wood preservative fungicide [1].

Property Details for this compound
FRAC Code 3 (Sterol Biosynthesis Inhibitors - DMI) [1]
IUPAC Name 1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole [1]
Molecular Formula C₁₂H₁₁Cl₂N₃O₂ [1]
Water Solubility 300 mg/L (at 20 °C, pH 7) [1]
Mode of Action Systemic sterol biosynthesis inhibitor; targets the CYP51 enzyme (14α-demethylase) in the ergosterol biosynthesis pathway [2] [3].
Primary Use Control of wood-destroying and sapstain fungi [1].

Comparison with Traditional Wood Fungicide Categories

The following table places this compound in context with other historical and contemporary wood preservative types, based on general characteristics reported in the literature.

Fungicide Type Example Compounds Key Characteristics & Experimental Findings
Azoles (DMIs) This compound, Propiconazole, Tebuconazole [2] [3] Systemic action; broad-spectrum; inhibits ergosterol synthesis; considered backbone of many control strategies; moderate resistance risk [2] [3].
Heavy Metals Chromated Copper Arsenate (CCA) [4] Broad-spectrum, leachable, high environmental and health concerns; many banned or restricted [4].
Simple Inorganics Elemental Sulfur, Copper Salts [5] [6] Contact, non-specific action; must be applied at high rates; relatively ineffective; can be phytotoxic [5] [6].
Nonspecific Organics Chlorothalonil, Mancozeb [5] [6] Multi-site, contact activity; low resistance risk; protectant fungicides with no curative ability [7] [5].
Natural Compounds Essential Oils (Thymol, Carvacrol), Tannins, Chitosan [4] Antifungal properties demonstrated in vitro; challenges with volatility, leaching, and lack of standardized formulations; seen as eco-friendly alternative [4].

Mechanism of Action: this compound

This compound belongs to the sterol biosynthesis inhibitor (SBI) group. The diagram below illustrates its specific molecular target.

G Start Fungal Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Start->Lanosterol CYP51 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 ErgoPrecursor Ergosterol Precursor CYP51->ErgoPrecursor This compound This compound (DMI) CYP51->this compound  Binds to Ergosterol Ergosterol ErgoPrecursor->Ergosterol This compound->CYP51  Inhibits

This inhibition leads to:

  • Accumulation of toxic sterol intermediates (e.g., eburicol) in the fungal cell.
  • Disruption of cell membrane integrity and function, as ergosterol is a vital component.
  • Ultimately, a delay in fungal growth or cell death [2] [3].

Research Gaps and Future Directions

The available data reveals several areas where comparative experimental data is lacking, which could guide future research:

  • Direct Efficacy Comparisons: Quantitative data from standardized wood block tests or field trials comparing the efficacy of this compound against specific wood-decaying fungi (e.g., Trametes versicolor, Coniophora puteana) versus other fungicides is not available in the search results.
  • Environmental Fate in Wood: While one study notes this compound's stability in soil [8], its specific leaching potential, persistence, and degradation products when used in treated wood products are not detailed.
  • Resistance Management: Although the moderate resistance risk for DMIs is noted [2], specific reports of fungal resistance to this compound in wood preservation contexts and management strategies (e.g., use in combination with other fungicides) are not covered.

Summary and Key Takeaways

  • This compound's Niche: It is a systemic, specific-site fungicide from the modern DMI class, contrasting with older, non-specific, multi-site contact fungicides like inorganic copper or mancozeb [5] [2].
  • Regulatory Status: Note that this compound is not approved for use in the European Union [1], which is a critical consideration for researchers and industry professionals.
  • Shift in R&D: The trend in wood preservation research is moving towards overcoming the limitations of traditional synthetics by developing natural compound formulations and biological control agents [4].

References

azaconazole metabolic pathway comparison other triazoles

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Common Triazoles

The table below summarizes the metabolic pathways and key pharmacokinetic parameters for several well-documented triazole antifungals. Azaconazole is noted for its agricultural use, and detailed human metabolic data from the search results is lacking [1] [2].

Triazole Antifungal Primary Metabolic Pathway(s) Key Enzymes Involved Active Metabolites Plasma Protein Binding
Fluconazole Hepatic metabolism (minimal); largely excreted unchanged [1] [2] Weak substrate of CYP450; inhibits CYP2C19, CYP2C9, CYP3A4 [1] None significant [3] Low [4]
Itraconazole Extensive hepatic metabolism [1] [3] Substrate and potent inhibitor of CYP3A4 [1] [3] [5] Hydroxy-itraconazole (activity similar to parent drug) [3] High (>99%) [4]
Voriconazole Extensive hepatic metabolism [1] [3] Substrate of CYP2C19, CYP2C9, CYP3A4; inhibits these enzymes [1] [5] Voriconazole N-oxide (inactive) [3] High [4]
Posaconazole Primarily undergoes glucuronidation (non-CYP450) [3]; minimal metabolism [1] Not a significant substrate for CYP450; inhibits CYP3A4 [1] [3] None significant [3] High [4]
This compound Information missing Information missing Information missing Information missing

Experimental Protocols for Studying Azole Metabolism

For a comprehensive comparison guide, detailing the experimental methods is crucial. The search results provided insights into two key types of assays used in this field.

Protocol 1: Inhibitory Effects on Cytochrome P450 Enzymes

This method quantitatively evaluates how azoles inhibit drug-metabolizing enzymes like CYP3A4 [6].

  • Objective: To determine the inhibition constant (Ki) of an azole antifungal on a specific CYP enzyme's activity.
  • Key Steps:
    • Reaction Incubation: A recombinant CYP enzyme is pre-incubated with a substrate (e.g., testosterone) and varying concentrations of the azole inhibitor [6].
    • Reaction Initiation & Termination: The metabolic reaction is started by adding an NADPH-generating system and stopped after a set time with ice-cold methanol [6].
    • Metabolite Quantification: The concentration of the metabolite (e.g., 6β-hydroxytestosterone) is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV) [6].
    • Data Analysis: Kinetic parameters, including the inhibition constant (Ki), are calculated by fitting the metabolic rate data to a non-linear regression model [6].
Protocol 2: Therapeutic Drug Monitoring (TDM) by HPLC-MS/MS

This protocol is used for the simultaneous quantification of multiple azoles and their metabolites in human plasma, which is vital for understanding their pharmacokinetic profile [7] [3] [5].

  • Objective: To accurately measure the concentrations of triazoles and their major metabolites in biological samples.
  • Key Steps:
    • Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile, often with an internal standard added for quantification [7] [5].
    • Chromatographic Separation: The extracted sample is injected into an HPLC system. Compounds are separated using a reversed-phase C18 column and a mobile phase of water and acetonitrile (often with formic acid) [7] [3].
    • Mass Spectrometric Detection: Separated compounds are ionized and detected by a tandem mass spectrometer (MS/MS), which identifies them based on their unique mass-to-charge (m/z) ratio [7] [5].
    • Validation: The method is validated for specificity, accuracy, precision, and lower limit of quantification (LLOQ) to ensure reliability [7] [3].

The following workflow diagram illustrates the key stages of the HPLC-MS/MS protocol for analyzing azole antifungals in plasma samples.

Start Plasma Sample Step1 Sample Preparation (Protein Precipitation) Start->Step1 Step2 Chromatographic Separation (HPLC with C18 Column) Step1->Step2 Step3 Mass Spectrometric Detection (Tandem MS/MS) Step2->Step3 Step4 Data Analysis & Quantification Step3->Step4 End Concentration Report Step4->End

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

299.0228320 Da

Monoisotopic Mass

299.0228320 Da

Heavy Atom Count

19

LogP

2.32 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45683D94EU

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

60207-31-0

Wikipedia

Azaconazole

Use Classification

Fungicides
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Rankin GO, Yang DJ, Cressey-Veneziano K, Wang RT, Brown PI. In vivo and in vitro effects of azaconazole on renal function in the Fischer 344 rat. Toxicology. 1985 Jan;34(1):1-11. PubMed PMID: 3969677.
2: Baya M, Soulounganga P, Gelhaye E, Gérardin P. Fungicidal activity of beta-thujaplicin analogues. Pest Manag Sci. 2001 Sep;57(9):833-8. PubMed PMID: 11561410.

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